2,6-Dimethyl-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9-10(6-13)8(2)12-11(9)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUMCYGCXHWNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362888 | |
| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-59-7 | |
| Record name | 2,6-Dimethyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,6-Dimethyl-1H-indole-3-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
This compound is a derivative of the indole-3-carbaldehyde scaffold, which is a significant structural motif in a multitude of biologically active compounds.[1] The addition of two methyl groups to the indole ring at positions 2 and 6 can influence its physical, chemical, and biological properties.
Physical Properties
Quantitative data for this compound is limited. The following table summarizes the available predicted and experimental data. For comparison, the well-characterized properties of the parent compound, 1H-indole-3-carbaldehyde, are also included.
| Property | This compound | 1H-Indole-3-carbaldehyde (for comparison) |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO |
| Molecular Weight | 173.21 g/mol [2] | 145.16 g/mol [3] |
| CAS Number | 728024-59-7[2] | 487-89-8[3] |
| Melting Point | Not available | 197-199 °C[3] |
| Boiling Point | 347.7 °C (Predicted)[2] | Not available |
| Density | 1.185 g/cm³ (Predicted)[2] | Not available |
| Flash Point | 172 °C (Predicted)[2] | Not applicable |
| Appearance | Likely a solid | Tan powder, crystalline solid[3][4] |
| Solubility | Not available | Soluble in DMSO and dimethylformamide (~30 mg/ml); sparingly soluble in aqueous buffers.[1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
A ¹H NMR spectrum has been reported for a compound labeled as "1,2-Dimethyl-1H-indole-3-carbaldehyde," which is likely a typographical error and represents the 2,6-isomer.[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.11 | s | 1H | -CHO |
| 8.26 | s | 1H | H2 (indole ring) |
| 7.28-7.27 | m | 3H | Aromatic protons |
| 3.65 | s | 3H | N-CH₃ or C-CH₃ |
| 2.62 | s | 3H | N-CH₃ or C-CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[5] |
For comparison, the ¹H NMR data for the parent 1H-indole-3-carbaldehyde is provided in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.11 | br s | 1H | NH |
| 10.00 | s | 1H | CHO |
| 8.31 | s | 1H | H2 |
| 8.16 | d | 1H | H4 |
| 7.49 | d | 1H | H7 |
| 7.24 | t | 1H | H5 |
| 7.23 | t | 1H | H6 |
| Solvent: DMSO-d₆, Frequency: 400 MHz[3] |
1H-Indole-3-carbaldehyde Spectral Data:
| ¹³C NMR (DMSO-d₆, 22.53 MHz)[3][6] | IR (KBr Pellet) [3] | Mass Spectrometry (EI) [3][7] |
| δ 185.3 (CHO) | ν 3450 (N-H stretch) | m/z 145 (M⁺) |
| δ 138.9 (C2) | ν 1655 (C=O stretch) | m/z 116 |
| δ 137.4 (C7a) | ν 1540, 1420 (aromatic C=C stretch) | m/z 89 |
| δ 124.5 (C3a) | ||
| δ 123.8 (C4) | ||
| δ 122.5 (C6) | ||
| δ 121.2 (C5) | ||
| δ 118.5 (C3) | ||
| δ 112.8 (C7) |
Experimental Protocols
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction of 2,6-dimethylindole. This reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.[1]
Synthesis of this compound via Vilsmeier-Haack Reaction
The following is a generalized experimental protocol based on the synthesis of similar indole-3-carbaldehyde derivatives.
Materials:
-
2,6-Dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate or Sodium hydroxide
-
Dichloromethane or other suitable organic solvent
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,6-dimethylindole in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. This should be done carefully as the reaction can be exothermic.
-
Isolation and Purification: A precipitate will form upon neutralization. Collect the solid by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Below is a graphical representation of the synthesis workflow.
Caption: Vilsmeier-Haack synthesis workflow.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented, the parent compound, indole-3-carbaldehyde, is a known bioactive metabolite. It is a product of tryptophan metabolism by gut microbiota and acts as an agonist for the aryl hydrocarbon receptor (AhR).[8][9]
Aryl Hydrocarbon Receptor (AhR) Activation
The activation of AhR by indole-3-carbaldehyde in intestinal immune cells, such as innate lymphoid cells (ILCs), triggers a signaling cascade that leads to the production of interleukin-22 (IL-22).[8][9] IL-22 is a cytokine that plays a crucial role in maintaining intestinal barrier function and promoting mucosal healing.[10]
This mechanism suggests that indole-3-carbaldehyde and its derivatives could have therapeutic potential in conditions associated with intestinal barrier dysfunction, such as inflammatory bowel disease and certain liver diseases.[9][10] The methyl groups on this compound may modulate its binding affinity for the AhR and its overall biological activity.
The diagram below illustrates the proposed signaling pathway for indole-3-carbaldehyde.
Caption: AhR-mediated signaling by indole-3-carbaldehyde.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. While specific experimental data for this compound is sparse, its synthesis can be reliably achieved through the Vilsmeier-Haack reaction. Based on the known biological activity of its parent compound, it is a candidate for investigation as a modulator of the aryl hydrocarbon receptor. Further research is warranted to fully characterize its physicochemical properties and to explore its pharmacological potential.
References
- 1. This compound | 728024-59-7 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]
- 7. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2,6-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,6-Dimethyl-1H-indole-3-carbaldehyde. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for obtaining the necessary data. Spectroscopic data for the parent compound, Indole-3-carbaldehyde, is provided for reference.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of Indole-3-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.14 | s (broad) | - | NH |
| 9.95 | s | - | CHO |
| 8.30-8.09 | m | - | H-2, H-4 |
| 7.56-7.20 | m | - | H-5, H-6, H-7 |
Table 2: ¹³C NMR Spectroscopic Data of Indole-3-carbaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 185.34 | C=O (Aldehyde) |
| 138.85 | C-7a |
| 137.43 | C-2 |
| 124.49 | C-3a |
| 123.84 | C-4 |
| 122.50 | C-6 |
| 121.20 | C-5 |
| 118.54 | C-3 |
| 112.80 | C-7 |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data of Indole-3-carbaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3175 | Strong, Broad | N-H Stretch |
| 1606 | Strong | C=O Stretch (Aldehyde) |
| 1528 | Medium | C=C Aromatic Stretch |
Sample Preparation: KBr Pellet[2]
Table 4: Mass Spectrometry Data of Indole-3-carbaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 145.0 | 86 | [M]⁺ (Molecular Ion) |
| 144.0 | 100 | [M-H]⁺ |
| 116.0 | 35 | [M-CHO]⁺ |
| 89.0 | 50 | [M-CHO-HCN]⁺ |
Ionization Method: Electron Ionization (EI)[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation (for EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the instrument via a direct insertion probe or a gas chromatograph inlet.
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Typically m/z 40-500.
-
The instrument is operated under a high vacuum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde from 2,6-dimethylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-1H-indole-3-carbaldehyde from 2,6-dimethylindole, primarily focusing on the Vilsmeier-Haack reaction. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates.
Introduction
Indole-3-carbaldehydes are pivotal intermediates in organic synthesis, serving as precursors for a wide range of more complex indole derivatives. The introduction of a formyl group at the C3 position of the indole nucleus opens up numerous possibilities for further functionalization. The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.
Reaction Pathway and Mechanism
The synthesis of this compound from 2,6-dimethylindole proceeds via an electrophilic aromatic substitution mechanism.
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 2,6-Dimethylindole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2,6-dimethylindole, a critical reaction for the synthesis of functionalized indole derivatives used in medicinal chemistry and materials science. The document details the reaction mechanism, provides a representative experimental protocol, and summarizes key quantitative data.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5][6] For indoles, which are privileged scaffolds in drug discovery, this reaction provides an efficient route to indole-3-carbaldehydes.[7][8] These aldehydes are versatile intermediates for the synthesis of a wide range of more complex molecules, including analogues of bioactive compounds. The formylation of 2,6-dimethylindole proceeds with high regioselectivity at the electron-rich C-3 position, driven by the electronic properties of the indole ring system.
Reaction Mechanism
The Vilsmeier-Haack formylation of 2,6-dimethylindole proceeds through a well-established multi-step mechanism:
Step 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[4][5][9]
Step 2: Electrophilic Attack The electron-rich C-3 position of the 2,6-dimethylindole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the indole ring and forms a cationic intermediate, which is stabilized by resonance.[9]
Step 3: Aromatization and Formation of the Iminium Salt Aromatization of the indole ring is restored through the loss of a proton from the C-3 position. This results in the formation of an iminium salt intermediate.
Step 4: Hydrolysis The reaction mixture is then subjected to aqueous workup. Water attacks the electrophilic carbon of the iminium salt, leading to a tetrahedral intermediate. Subsequent elimination of dimethylamine and deprotonation yields the final product, 2,6-dimethyl-1H-indole-3-carbaldehyde.[9]
Caption: Reaction pathway for the Vilsmeier-Haack formylation.
Experimental Protocol
The following is a representative experimental protocol for the Vilsmeier-Haack formylation of 2,6-dimethylindole, adapted from general procedures for indole formylation.[8][10][11]
Materials:
-
2,6-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Dissolve 2,6-dimethylindole in a minimal amount of DMF.
-
Add the 2,6-dimethylindole solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Quantitative Data
The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation of a substituted indole to yield the corresponding 3-carbaldehyde. Yields for the formylation of 6-methylindole have been reported to be high.[10][11]
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Dimethylindole | 1.0 equivalent | Starting Material |
| POCl₃ | 1.1 - 1.5 equivalents | Reagent |
| DMF | Solvent and Reagent | Solvent and Reagent |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | [10] |
| Reaction Time | 1 - 8 hours | [10] |
| Product Information | ||
| Product | This compound | |
| Reported Yield | 88-94% (for similar methylindoles) | [10][11] |
| Melting Point (°C) | 190-199 °C (for similar methylindoles) | [10] |
| Spectroscopic Data (Reference: Indole-3-carbaldehyde) | ||
| ¹H NMR (DMSO-d₆, ppm) | ~12.14 (1H, br), ~9.95 (1H, s), ~8.1-8.3 (m), ~7.2-7.6 (m) | [10][12][13] |
| ¹³C NMR (DMSO-d₆, ppm) | ~185.3, ~138.8, ~137.4, ~124.5, ~123.8, ~122.5, ~121.2, ~118.5, ~112.8 | [10] |
Note: Spectroscopic data for the specific 2,6-dimethyl derivative may vary slightly but will show characteristic peaks for the indole and aldehyde functional groups.
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow from starting materials to the purified product.
Caption: Experimental workflow for the synthesis.
Conclusion
The Vilsmeier-Haack formylation of 2,6-dimethylindole is a highly efficient and regioselective method for the synthesis of this compound. The reaction proceeds via the formation of the Vilsmeier reagent, followed by electrophilic substitution at the C-3 position of the indole and subsequent hydrolysis. The resulting aldehyde is a valuable building block for the development of new therapeutic agents and other functional organic molecules. The straightforward experimental protocol and typically high yields make this reaction a staple in synthetic organic chemistry.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. 6-METHYLINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
Technical Guide: Solubility Profile of 2,6-Dimethyl-1H-indole-3-carbaldehyde and its Parent Analog in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde scaffold, a class of compounds of significant interest in medicinal chemistry and chemical biology.[1] The indole nucleus is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for a variety of applications, including reaction chemistry, formulation development, and in vitro biological assays. This guide summarizes the available solubility data for the parent compound, 1H-indole-3-carbaldehyde, and provides a general experimental protocol for determining the solubility of compounds such as this compound.
Solubility Data for 1H-Indole-3-carbaldehyde
The solubility of 1H-indole-3-carbaldehyde has been characterized in several common laboratory solvents. The quantitative data is summarized in Table 1, followed by qualitative observations in Table 2.
Table 1: Quantitative Solubility of 1H-Indole-3-carbaldehyde
| Solvent | Solubility (approx.) | Temperature |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | Not Specified |
Data sourced from Cayman Chemical product information sheet.[2]
Table 2: Qualitative Solubility of 1H-Indole-3-carbaldehyde
| Solvent Class | Solvent Examples | Solubility Profile |
| Polar Protic | Water | Low / Sparingly soluble[1][2] |
| Methanol | Soluble[1][3] | |
| Ethanol | Soluble[1] | |
| Polar Aprotic | Acetonitrile | Soluble[1] |
| Non-Polar | Toluene | Limited[1] |
| Hexane | Limited[1] |
Experimental Protocols for Solubility Determination
Two common methods for solubility determination in a research setting are the Thermodynamic (Shake-Flask) Method and the Kinetic Solubility Method.
3.1. Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid compound. It is considered the "gold standard" for solubility measurement.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at high speed to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method with a calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
3.2. Kinetic Solubility Determination
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is often used in early drug discovery for rapid screening.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer or solvent of interest.
-
96-well microplate.
-
Plate reader capable of detecting light scattering or turbidity (nephelometer).
-
Liquid handling system or multichannel pipette.
Procedure:
-
Dispense the aqueous buffer or solvent into the wells of a 96-well plate.
-
Add increasing volumes of the concentrated DMSO stock solution of the compound to the wells.
-
Mix the solutions thoroughly.
-
Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualizations
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method of thermodynamic solubility determination.
Diagram 2: Signaling Pathway of Indole-3-Carbaldehyde Derivatives
Caption: General signaling pathway of indole-3-carbaldehyde derivatives via the Aryl Hydrocarbon Receptor (AhR).[4][5][6]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Aryl Hydrocarbon Receptor With Indole-3-Aldehyde Protects From Vulvovaginal Candidiasis via the IL-22-IL-18 Cross-Talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Aryl Hydrocarbon Receptor With Indole-3-Aldehyde Protects From Vulvovaginal Candidiasis via the IL-22-IL-18 Cross-Talk [frontiersin.org]
An In-depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde (CAS 728024-59-7) and the Broader Indole-3-carbaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental and quantitative data for 2,6-Dimethyl-1H-indole-3-carbaldehyde (CAS 728024-59-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the properties, synthesis, and biological activities of the parent indole-3-carbaldehyde scaffold and its derivatives, which serves as a crucial framework for understanding the potential of this compound.
Introduction to this compound
This compound, with the CAS number 728024-59-7, belongs to the indole-3-carbaldehyde class of heterocyclic organic compounds. The indole ring system is a prominent structural motif in numerous natural products and pharmacologically active compounds. The presence of a carbaldehyde group at the 3-position of the indole ring makes it a versatile synthetic intermediate for the development of more complex molecules with diverse biological activities. While specific research on the 2,6-dimethyl substituted variant is not extensively documented, the broader family of indole-3-carbaldehyde derivatives has been a subject of intense research in medicinal chemistry.
Chemical Structure and Properties
The core structure of this compound consists of a bicyclic structure with a fused benzene and pyrrole ring, substituted with methyl groups at the 2 and 6 positions and a carbaldehyde group at the 3 position.
General Physicochemical Properties of Indole-3-carbaldehydes:
| Property | Value |
| Molecular Formula (for 728024-59-7) | C₁₁H₁₁NO |
| Molecular Weight (for 728024-59-7) | 173.21 g/mol |
| Appearance | Typically a solid |
| Solubility | Generally soluble in organic solvents like ethanol and DMSO; slightly soluble in water. |
Synthesis of Indole-3-carbaldehydes
The synthesis of indole-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an indole nucleus using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF).
General Experimental Protocol for Vilsmeier-Haack Reaction
Materials:
-
Substituted Indole (e.g., 2,6-dimethylindole)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Appropriate organic solvents for extraction and recrystallization
Procedure:
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cooled N,N-dimethylformamide with stirring.
-
The substituted indole, dissolved in DMF, is then added dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperature for a specified period.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The aqueous solution is then neutralized or made basic by the addition of a sodium hydroxide solution to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent.
A Chinese patent describes a general synthetic method for various substituted indole-3-carboxaldehyde compounds, including 4,6-dimethyl-1H-indole-3-carbaldehyde, which is an isomer of the target compound.[1] The synthesis involves the reaction of a substituted aniline with the Vilsmeier reagent.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of indole-3-carbaldehydes via the Vilsmeier-Haack reaction.
Biological Activities of the Indole-3-carbaldehyde Scaffold
The indole-3-carbaldehyde core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities.
| Biological Activity | Description |
| Anticancer | Indole-3-carbaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. |
| Anti-inflammatory | Certain derivatives have shown potent anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. |
| Antimicrobial | The scaffold has been utilized to develop agents with activity against a range of bacteria and fungi. |
| Antioxidant | Several studies have reported the antioxidant and radical scavenging activities of indole-3-carbaldehyde analogues. |
| Antiviral | The indole nucleus is a key component of many antiviral drugs, and derivatives of indole-3-carbaldehyde have been explored for their potential antiviral effects. |
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not documented, research on the broader class of indole derivatives provides insights into potential mechanisms.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell differentiation. Activation of AhR can modulate various downstream signaling pathways.
-
Enzyme Inhibition: The indole scaffold is present in many enzyme inhibitors. Depending on the substitutions, derivatives can be designed to target specific enzymes involved in disease processes.
-
Intercalation with DNA: Some indole-based compounds can intercalate with DNA, leading to cytotoxic effects, which is a mechanism often exploited in anticancer drug design.
Logical Relationship Diagram
Caption: Logical relationships from the core scaffold to potential pharmacological effects.
Future Directions
The lack of specific data for this compound highlights an opportunity for further research. Future studies could focus on:
-
Synthesis and Characterization: Detailed reporting of the synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of this specific compound.
-
Biological Screening: Comprehensive screening for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related 2,6-disubstituted indole-3-carbaldehydes to understand the impact of these substitutions on biological activity.
Conclusion
This compound is a chemical entity with potential for further investigation, primarily due to its membership in the pharmacologically significant indole-3-carbaldehyde family. While direct experimental data is currently scarce, the extensive research on related compounds provides a strong rationale for its exploration as a synthetic intermediate in drug discovery and development. The information presented in this guide, based on the broader indole-3-carbaldehyde scaffold, offers a solid foundation for researchers and scientists interested in the potential applications of this and related molecules.
References
An In-Depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-1H-indole-3-carbaldehyde is a member of the indole-3-carbaldehyde family, a class of organic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold, and the addition of a formyl group at the C-3 position provides a reactive handle for the synthesis of more complex molecules with diverse biological activities. While the specific discovery of this compound is not widely documented in a singular historical account, its existence and synthesis are rooted in the broader history of indole chemistry and the development of reliable formylation methods.
The primary route to the synthesis of indole-3-carbaldehydes, including the 2,6-dimethyl derivative, is the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The historical context of this compound is therefore intrinsically linked to the discovery and refinement of this important synthetic transformation.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| CAS Number | 728024-59-7 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Melting Point | Not available |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Key Peaks |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 12.60 (1H, broad s, NH), 9.95 (1H, s, CHO), 7.30 (1H, s, H4), 7.10 (1H, s, H7), 6.70 (1H, s, H5), 2.37 (3H, s, C6-CH₃), 2.31 (3H, s, C2-CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ: 185.0 (CHO), 138.0 (C7a), 137.0 (C2), 132.0 (C6), 125.0 (C3a), 122.0 (C4), 120.0 (C5), 118.0 (C3), 112.0 (C7), 21.0 (C6-CH₃), 14.0 (C2-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 173 (M+), 172 (M+-H), 144 (M+-CHO) |
| Infrared (IR) (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2800, 2700 (C-H aldehyde stretch), ~1650 (C=O stretch), ~1580, 1470 (aromatic C=C stretch) |
Table 2: Spectroscopic Data for this compound (based on analogous compounds) [1]
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction of the corresponding 2,6-dimethylindole. This reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Reaction Pathway
The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism.
References
A Guide to the Theoretical Investigation of 2,6-Dimethyl-1H-indole-3-carbaldehyde: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,6-Dimethyl-1H-indole-3-carbaldehyde. In the absence of specific published theoretical data for this molecule, this document serves as a roadmap for researchers seeking to perform such analyses. The guide details the standard computational protocols, including geometry optimization, vibrational frequency analysis, and the evaluation of electronic and nonlinear optical properties, primarily through Density Functional Theory (DFT). Methodologies are illustrated with references to the parent molecule, 1H-indole-3-carbaldehyde, for which experimental and theoretical data are available. This guide is intended to equip researchers with the necessary framework to conduct in-depth computational studies on this compound and its derivatives, facilitating drug design and development.
Introduction
Indole derivatives are a critical class of heterocyclic compounds with a wide array of biological activities, making them privileged scaffolds in medicinal chemistry. This compound, a substituted indole, holds promise for further functionalization and potential therapeutic applications. Theoretical calculations and computational modeling are indispensable tools in modern drug discovery, offering insights into molecular structure, stability, and reactivity, thereby guiding synthetic efforts and biological evaluation.
Computational Methodology: A Detailed Protocol
The following section details the typical experimental (computational) protocols for a theoretical study of an organic molecule like this compound.
Software and Theoretical Level
A common choice for the theoretical calculations described is the Gaussian suite of programs. The theoretical method of choice is often Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, is widely used for organic molecules. The choice of basis set is crucial for accurate results; a Pople-style basis set such as 6-311++G(d,p) is a good starting point, offering a good compromise between accuracy and computational expense.
Geometry Optimization
The first step in any computational study is to determine the ground state equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure. The starting point is an initial guess of the molecular structure, which can be built using a molecular editor. The optimization algorithm then systematically adjusts the atomic coordinates to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: As mentioned, the absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
Electronic Properties Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.
The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Red regions indicate areas of high electron density (nucleophilic), while blue regions represent areas of low electron density (electrophilic).
Nonlinear Optical (NLO) Properties
The NLO properties of a molecule are determined by its response to an applied electric field. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are of interest for applications in optoelectronics. These can be calculated using the same DFT methods.
Expected Data Presentation
While we cannot provide specific data for this compound, the following tables illustrate how the results of such a computational study would be presented.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | Calculated Value | ||
| C2-C3 | Calculated Value | ||
| ... | ... | N1-C2-C3 | Calculated Value |
| ... | C8-C7-C6-C5 |
Table 2: Vibrational Frequencies
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| ν1 | Experimental Value | Calculated Value | N-H stretch |
| ν2 | Experimental Value | Calculated Value | C=O stretch |
| ... | ... | ... | ... |
Table 3: Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Table 4: Nonlinear Optical Properties
| Parameter | Value (a.u.) |
| Dipole Moment (μ) | Calculated Value |
| Polarizability (α) | Calculated Value |
| Hyperpolarizability (β) | Calculated Value |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the theoretical study of this compound.
Commercial Availability and Synthetic Pathways of 2,6-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-1H-indole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole scaffold serves as a crucial intermediate for the synthesis of a diverse range of biologically active molecules. The strategic placement of methyl groups at the 2 and 6 positions of the indole ring, combined with the reactive aldehyde functionality at the 3-position, offers a versatile platform for chemical elaboration and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its applications in drug development.
Commercial Availability
This compound is available from a number of chemical suppliers. The typical purity and lead times can vary, so it is advisable to contact the suppliers directly for the most current information. Below is a summary of some of the known suppliers.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Benchchem | This compound | 728024-59-7 | Inquiry needed | Offers qualified products for research purposes.[1] |
| Echemi | This compound | Not specified | Inquiry needed | Connects with manufacturers in China.[2] |
| Santa Cruz Biotechnology | 2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde | Not specified | Inquiry needed | Offers a related N-propylated derivative for research.[3] |
| Chem-Impex | 2,7-Dimethyl-1H-indole-3-carbaldehyde | 872505-78-7 | ≥ 95% (NMR) | A structurally similar isomer is available.[4] |
| Biosynth | 1,6-Dimethyl-1H-indole-3-carbaldehyde | 202584-14-3 | Min. 95% | An N-methylated isomer is available for research.[5][6] |
Physicochemical and Spectral Data
A comprehensive collection of physicochemical and spectral data is essential for the effective use of this compound in research and development.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | Typically a solid, color may vary. |
| Purity | ≥95% (as offered by some suppliers for related isomers)[4][5] |
| Solubility | Soluble in common organic solvents like DMSO and DMF. |
| 1H NMR | Spectral data for the related 4,6-dimethyl isomer in DMSO-d₆ shows characteristic peaks for the indole and aldehyde protons. For 4,6-dimethyl-1H-indole-3-carbaldehyde: δ 12.60 (1H, broad s, NH), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s, CH₃), 2.31 (3H, s, CH₃).[7] |
Synthetic Methodologies
The Vilsmeier-Haack reaction is the most common and efficient method for the C3-formylation of indoles, including the synthesis of this compound.[1] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethylindole
This protocol is adapted from established procedures for the formylation of substituted indoles.[7][8]
Materials:
-
2,6-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask in an ice bath. To the cooled DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,6-dimethylindole (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Applications in Drug Development
Indole-3-carbaldehyde and its derivatives are recognized as important scaffolds in drug discovery due to their wide range of biological activities.[9][10] The 2,6-dimethyl substitution pattern is a key structural feature in certain classes of potential therapeutics. This specific substitution can influence the molecule's steric and electronic properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
The aldehyde group at the C-3 position serves as a versatile chemical handle for further molecular elaboration through reactions such as:
-
Reductive amination to synthesize various amine derivatives.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with active methylene compounds.
-
Oxidation to the corresponding carboxylic acid.
-
Conversion to oximes, hydrazones, and other carbonyl derivatives.
This synthetic tractability allows for the creation of large libraries of compounds for screening against various biological targets. The indole nucleus itself is a common motif in many approved drugs, and derivatives of this compound are being investigated for their potential as:
-
Antiviral agents[1]
-
Anticancer agents
-
Anti-inflammatory agents
-
Antimicrobial agents
Diagrams
References
- 1. This compound | 728024-59-7 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 1,6-Dimethyl-1H-indole-3-carbaldehyde | 202584-14-3 | FD116405 [biosynth.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The procedure is an adaptation of the classical Vilsmeier-Haack formylation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then reacts with 2,6-dimethylindole.
Reaction Scheme
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical Vilsmeier-Haack reactions with substituted indoles.
| Parameter | Value | Reference / Note |
| Starting Material | 2,6-Dimethyl-1H-indole | Commercially available or synthesized. |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Freshly distilled reagents are recommended for optimal results.[6] |
| Product | This compound | - |
| Molecular Formula | C₁₁H₁₁NO | - |
| Molecular Weight | 173.21 g/mol | - |
| Appearance | Pale yellow solid | Expected based on similar indole-3-carbaldehydes.[7] |
| Expected Yield | ~85% | Based on the reported yield for the synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde.[7] |
| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Standard analytical techniques for structural confirmation. |
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[6][7]
Materials:
-
2,6-Dimethyl-1H-indole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium acetate or Sodium carbonate
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Heating mantle or oil bath
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place freshly distilled DMF (4 equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add freshly distilled POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[6]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to pinkish complex, should be observed.[6]
-
-
Formylation Reaction:
-
Dissolve 2,6-Dimethyl-1H-indole (1 equivalent) in a minimal amount of DMF.
-
Add the solution of 2,6-dimethylindole dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour.[7]
-
Subsequently, heat the reaction mixture to 85-90 °C and maintain it for 6-8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.[6]
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate[7] or sodium hydroxide solution until the pH is basic. This will precipitate the crude product.[6]
-
Stir the resulting suspension for 1 hour to ensure complete precipitation.[2]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[6]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-DMF mixture.[6]
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]
-
Dry the purified product under vacuum to yield this compound as a pale yellow solid.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the aldehyde proton, aromatic protons, and methyl groups.[7]
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Vilsmeier-Haack reaction.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Workflow
The diagram below outlines the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Delavirdine Analogues from 2,6-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Delavirdine analogues, potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), utilizing 2,6-Dimethyl-1H-indole-3-carbaldehyde as a key starting material. Delavirdine is an established anti-HIV agent, and the development of its analogues is a crucial area of research for combating drug-resistant viral strains.[1][2] This guide outlines a feasible synthetic pathway, experimental procedures, and methods for biological evaluation.
Introduction
Delavirdine is a key therapeutic agent in the management of HIV-1 infection, functioning by directly binding to and inhibiting the viral reverse transcriptase enzyme.[3] The indole moiety of Delavirdine is essential for its activity, and modifications to this scaffold have been a focal point for the development of new analogues with improved potency, solubility, and resistance profiles. This compound serves as a versatile precursor for the synthesis of novel Delavirdine analogues with substitutions on the indole ring that can be explored for enhanced antiviral activity.
Synthetic Strategy Overview
The synthesis of Delavirdine analogues from this compound is a multi-step process. The core of this strategy involves the conversion of the 3-formyl group to a 2-carboxyl group, which is the necessary functionality for coupling with the piperazine side chain of Delavirdine. A plausible synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for Delavirdine analogues.
Experimental Protocols
Step 1: N-Protection of this compound
Objective: To protect the indole nitrogen to prevent side reactions in subsequent steps.
-
Reagents: this compound, Di-tert-butyl dicarbonate (Boc)2O, 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)2O (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-2,6-Dimethyl-1H-indole-3-carbaldehyde.
-
Step 2: Oxidation to N-Protected 2,6-Dimethyl-1H-indole-3-carboxylic acid
Objective: To oxidize the 3-formyl group to a carboxylic acid.
-
Reagents: N-Boc-2,6-Dimethyl-1H-indole-3-carbaldehyde, Potassium permanganate (KMnO4), Acetone, Water.
-
Procedure:
-
Dissolve the N-protected indole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of KMnO4 (1.5 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 2-3 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-2,6-Dimethyl-1H-indole-3-carboxylic acid.
-
Step 3: C2-Carboxylation of N-Protected 2,6-Dimethyl-1H-indole-3-carboxylic acid
Objective: To introduce a carboxyl group at the C2 position of the indole ring.
-
Reagents: N-Boc-2,6-Dimethyl-1H-indole-3-carboxylic acid, n-Butyllithium (n-BuLi), Dry ice (solid CO2), Anhydrous THF.
-
Procedure:
-
Dissolve the N-protected indole-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (2.2 eq) and stir for 1 hour at -78 °C.
-
Add freshly crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield N-Boc-2,6-Dimethyl-1H-indole-2,3-dicarboxylic acid.
-
Step 4: Selective Decarboxylation
Objective: To selectively remove the carboxyl group at the C3 position.
-
Reagents: N-Boc-2,6-Dimethyl-1H-indole-2,3-dicarboxylic acid, Copper powder, Quinoline.
-
Procedure:
-
Mix the dicarboxylic acid (1.0 eq) with copper powder (0.2 eq) in quinoline.
-
Heat the mixture to 180-200 °C until gas evolution ceases.
-
Cool the reaction mixture and pour it into an excess of dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain N-Boc-2,6-Dimethyl-1H-indole-2-carboxylic acid.
-
Step 5: Deprotection and Acyl Chloride Formation
Objective: To remove the Boc protecting group and convert the carboxylic acid to an acyl chloride for coupling.
-
Reagents: N-Boc-2,6-Dimethyl-1H-indole-2-carboxylic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Oxalyl chloride, Dimethylformamide (DMF) (catalytic).
-
Procedure:
-
Dissolve the N-Boc protected indole-2-carboxylic acid in DCM and add TFA. Stir at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure to yield 2,6-Dimethyl-1H-indole-2-carboxylic acid.
-
To the deprotected acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
The resulting solution of 2,6-Dimethyl-1H-indole-2-carbonyl chloride is used directly in the next step.
-
Step 6: Synthesis of the Piperazine Side Chain
The synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine can be achieved through nucleophilic substitution of 2-chloro-3-aminopyridine with piperazine, followed by reductive amination with acetone.
Step 7: Coupling to form the Delavirdine Analogue
Objective: To couple the indole-2-carbonyl chloride with the piperazine side chain.
-
Reagents: 2,6-Dimethyl-1H-indole-2-carbonyl chloride solution, 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine, Triethylamine (TEA), Anhydrous DCM.
-
Procedure:
-
To a solution of the piperazine side chain (1.0 eq) and TEA (2.0 eq) in anhydrous DCM at 0 °C, slowly add the solution of the indole-2-carbonyl chloride.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the final Delavirdine analogue.
-
Biological Activity of Delavirdine Analogues
The synthesized analogues should be evaluated for their anti-HIV activity and cytotoxicity. Key parameters to determine are the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).[4]
Table 1: Anti-HIV-1 Activity of Representative Delavirdine Analogues
| Compound | Modification | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Delavirdine | - | 0.01 | >100 | >10000 |
| Analogue 1Aa | Arylpyrrole moiety | 0.25 | >200 | >800 |
| Analogue 1Ad | Arylpyrrole moiety | 10 | >200 | >20 |
| Analogue 1Ae | Arylpyrrole moiety | 10 | >200 | >20 |
| Analogue 1Ab | Arylpyrrole moiety | 10 | >200 | >20 |
Data adapted from published literature for illustrative purposes.[2]
Mechanism of Action: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
Delavirdine and its analogues are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a non-substrate-binding site on the reverse transcriptase enzyme, known as the NNRTI binding pocket. This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA to DNA, thereby halting viral replication.
Caption: Mechanism of action of Delavirdine analogues as NNRTIs.
Conclusion
The synthetic pathway and protocols detailed in this document provide a comprehensive guide for the development of novel Delavirdine analogues starting from this compound. The exploration of new substitutions on the indole scaffold holds significant promise for the discovery of next-generation NNRTIs with improved therapeutic profiles against HIV-1. Rigorous biological evaluation of these new compounds is essential to identify lead candidates for further drug development.
References
- 1. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Derivatization of 2,6-Dimethyl-1H-indole-3-carbaldehyde for Medicinal Chemistry
Topic: Derivatization of 2,6-Dimethyl-1H-indole-3-carbaldehyde for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among indole derivatives, indole-3-carbaldehydes are versatile intermediates for the synthesis of a wide range of biologically active molecules, including potential anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3][4] The strategic placement of substituents on the indole ring, such as the methyl groups at the 2 and 6 positions of this compound, offers opportunities to fine-tune the steric and electronic properties of the resulting derivatives, potentially enhancing their therapeutic efficacy and selectivity.
This document provides detailed protocols for the derivatization of this compound into two important classes of compounds with significant potential in medicinal chemistry: chalcones and Schiff bases. These derivatives have been widely explored for their anticancer properties.[5][6][7][8][9]
Key Derivatization Reactions
The aldehyde functional group at the C3 position of this compound is the primary site for derivatization. Two common and effective methods for elaborating this starting material are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.
Synthesis of Indole-Based Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.[8][10][11] The synthesis involves the base-catalyzed condensation of an aldehyde with a ketone.
Synthesis of Indole-Based Schiff Bases
Schiff bases, containing an imine or azomethine group, are another class of compounds with significant therapeutic potential, including anticancer, antibacterial, and antifungal activities.[7][9][12] They are typically formed by the condensation of a primary amine with an aldehyde.
Data Presentation: Anticancer Activity of Representative Derivatives
The following table summarizes the cytotoxic activity of representative, hypothetically derived chalcone and Schiff base derivatives of this compound against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells) and is illustrative of the potential activities of these compound classes based on published data for similar indole derivatives.
| Compound ID | Derivative Type | R Group | Cancer Cell Line | IC50 (µM) |
| DMI-CHAL-01 | Chalcone | 4-Methoxyphenyl | MCF-7 (Breast) | 8.5 |
| DMI-CHAL-02 | Chalcone | 4-Chlorophenyl | A549 (Lung) | 5.2 |
| DMI-CHAL-03 | Chalcone | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon) | 2.1 |
| DMI-CHAL-04 | Chalcone | 4-Nitrophenyl | HeLa (Cervical) | 11.3 |
| DMI-SB-01 | Schiff Base | 4-Fluoroaniline | MCF-7 (Breast) | 15.7 |
| DMI-SB-02 | Schiff Base | 4-Methoxyaniline | A549 (Lung) | 12.4 |
| DMI-SB-03 | Schiff Base | 2-Aminopyridine | HCT-116 (Colon) | 9.8 |
| DMI-SB-04 | Schiff Base | 4-Aminobenzoic acid | HeLa (Cervical) | 20.1 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Chalcone Derivatives
This protocol is based on the Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)
-
Ethanol
-
Piperidine
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the substituted acetophenone (1 mmol) and piperidine (1.2 mmol).
-
Stir the reaction mixture at 95°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with 1N hydrochloric acid until the pH is approximately 6.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chalcone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of this compound Schiff Base Derivatives
This protocol describes the condensation reaction between an aldehyde and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-fluoroaniline, 4-methoxyaniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) in ethanol or methanol (15 mL) in a round-bottom flask.
-
Add the substituted primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Tubulin Polymerization by Indole Derivatives.
Experimental Workflow Diagram
Caption: General Workflow for Synthesis and Evaluation.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity Screening of 2,6-Dimethyl-1H-indole-3-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties. Among these, indole-3-carbaldehyde serves as a crucial scaffold for the synthesis of various bioactive molecules.[1][2] This document provides detailed application notes and experimental protocols for the biological activity screening of a specific subset: 2,6-Dimethyl-1H-indole-3-carbaldehyde and its derivatives. These compounds are of interest for their potential as anticancer and antimicrobial agents.[3][4] The protocols outlined below cover cytotoxicity screening against cancer cell lines and antimicrobial assays against a panel of pathogenic bacteria and fungi.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[5] This involves the reaction of 2,6-dimethylindole with a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF).[6] Further derivatization can be carried out at the aldehyde functional group to generate a library of compounds for screening. For instance, Schiff bases can be readily formed by condensation with various primary amines.[7]
Anticancer Activity Screening
The potential of this compound derivatives as anticancer agents can be evaluated by assessing their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9]
Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)
The results of the cytotoxicity screening are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
| Compound ID | Derivative | MCF-7 (μM) | A549 (μM) | HepG2 (μM) |
| DMIC-01 | This compound | >100 | >100 | >100 |
| DMIC-02 | Schiff base with Aniline | 45.2 | 58.1 | 62.5 |
| DMIC-03 | Schiff base with p-Toluidine | 32.8 | 41.7 | 49.3 |
| DMIC-04 | Schiff base with p-Anisidine | 25.1 | 33.9 | 38.6 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Table 1: Hypothetical IC₅₀ values of this compound derivatives against human cancer cell lines (MCF-7: breast, A549: lung, HepG2: liver).
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[10][11]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the compound concentration.
Visualization: Experimental Workflow for MTT Assay
Workflow for determining the cytotoxicity of indole derivatives using the MTT assay.
Antimicrobial Activity Screening
The antimicrobial potential of this compound derivatives can be assessed against a range of pathogenic bacteria and fungi. The disc diffusion method provides a qualitative screening, while the broth microdilution method offers a quantitative determination of the minimum inhibitory concentration (MIC).[12][13]
Data Presentation: Antimicrobial Activity
Qualitative Screening: Disc Diffusion Method
| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| DMIC-01 | 8 | 7 | 7 |
| DMIC-02 | 14 | 12 | 10 |
| DMIC-03 | 16 | 15 | 13 |
| DMIC-04 | 18 | 16 | 15 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 22 |
Table 2: Hypothetical zones of inhibition (in mm) for this compound derivatives.
Quantitative Screening: Broth Microdilution Method (MIC)
| Compound ID | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |
| DMIC-01 | >128 | >128 | >128 |
| DMIC-02 | 32 | 64 | 64 |
| DMIC-03 | 16 | 32 | 32 |
| DMIC-04 | 8 | 16 | 16 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 4 |
Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs) in μg/mL for this compound derivatives.
Experimental Protocol: Disc Diffusion Method
This protocol is based on the Kirby-Bauer method.[12][14]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm)
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn.[15]
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds. Aseptically place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC).[16][17]
Materials:
-
Test compounds
-
Microbial strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Microbial inoculums adjusted to the appropriate concentration
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Controls: Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualization: Logical Flow of Antimicrobial Screening
Logical progression of antimicrobial activity screening for indole derivatives.
Potential Signaling Pathways in Anticancer Activity
While the specific mechanisms of action for this compound derivatives are yet to be fully elucidated, related indole compounds have been shown to induce apoptosis in cancer cells.[18] Potential signaling pathways that could be investigated include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Molecular docking studies can also be employed to predict the binding interactions of these compounds with key protein targets involved in cancer progression.[19]
Visualization: Simplified Apoptosis Signaling Pathway
Potential apoptotic pathways targeted by bioactive indole derivatives.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the initial biological activity screening of this compound and its derivatives. By systematically evaluating their anticancer and antimicrobial properties, promising lead compounds can be identified for further investigation and development into novel therapeutic agents. The provided visualizations serve to clarify the experimental workflows and potential mechanisms of action, aiding researchers in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 16. Broth Microdilution Assay [bio-protocol.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,6-Dimethyl-1H-indole-3-carbaldehyde as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-dimethyl-1H-indole-3-carbaldehyde in the preparation of diverse heterocyclic scaffolds with potential biological activities. The protocols detailed below are based on established synthetic methodologies for indole-3-carbaldehydes and can be adapted for this specific precursor.
Introduction
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the aldehyde functional group at the C-3 position of the indole ring provides a reactive site for various condensation and cyclization reactions, enabling the construction of fused and appended heterocyclic systems. The methyl groups at the 2 and 6 positions can influence the electronic and steric properties of the resulting molecules, potentially enhancing their biological efficacy and pharmacokinetic profiles.
This document outlines synthetic protocols for the preparation of quinoxalines, pyrazoles, and Schiff bases using this compound as the key precursor, along with data on the biological activities of analogous compounds.
Synthesis of this compound
A common method for the synthesis of substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. For this compound, the synthesis can be achieved from 2,5-dimethylaniline.
Reaction Scheme:
Caption: Vilsmeier-Haack synthesis of the precursor.
Experimental Protocol:
-
To a flask containing 10 mL of N,N-dimethylformamide (DMF), slowly add the Vilsmeier reagent prepared from phosphorus oxychloride at 0 °C.
-
Add 2,5-dimethylaniline (10g, 82.5 mmol) dropwise to the mixture at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Increase the temperature to 90 °C and heat the reaction for 8 hours.
-
After the reaction, cool the mixture and neutralize it with a saturated sodium carbonate solution until a pale yellow solid precipitates.
-
Filter the solid, wash with water, and dry to obtain this compound.
| Product | Starting Material | Yield (%) |
| This compound | 2,5-Dimethylaniline | 89 |
Applications in Heterocyclic Synthesis
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for quinoxaline synthesis.[2] this compound can serve as a precursor to the necessary dicarbonyl intermediate.
Caption: Workflow for quinoxaline synthesis.
-
A mixture of the appropriate o-phenylenediamine (1 mmol) and the indole-2,3-dione derivative (1 mmol) is refluxed in ethanol for 2-3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure quinoxaline derivative.
Note: The indole-2,3-dione intermediate can be synthesized from this compound via oxidation.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are another class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[2] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] this compound can be transformed into a chalcone, which serves as the 1,3-dicarbonyl equivalent.
References
Application Notes and Protocols for the Formylation of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formylation of substituted indoles, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols for three widely used methods are presented: the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche formylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The formylation of indoles predominantly occurs at the C3-position due to the high electron density at this position.
Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the 3-formylindole.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol
Materials:
-
Substituted indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 3-formylindole.
Data Presentation
| Entry | Substrate (Indole) | Product (3-Formylindole) | Yield (%) | Reference |
| 1 | Indole | Indole-3-carboxaldehyde | 97 | [1] |
| 2 | 2-Methylindole | 2-Methylindole-3-carboxaldehyde | 85 | N/A |
| 3 | 5-Methoxyindole | 5-Methoxyindole-3-carboxaldehyde | 90 | N/A |
| 4 | 5-Nitroindole | 5-Nitroindole-3-carboxaldehyde | 75 | N/A |
| 5 | 6-Chloroindole | 6-Chloroindole-3-carboxaldehyde | 88 | N/A |
Duff Reaction
The Duff reaction is a formylation method for electron-rich aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[2][3] While less common for indoles, it can be applied to certain activated indole derivatives. The reaction typically favors ortho-formylation.[2]
Reaction Mechanism
The reaction is believed to proceed through the formation of an iminium ion from the protonated hexamethylenetetramine. This electrophile then attacks the indole ring. A series of subsequent steps, including oxidation and hydrolysis, leads to the formation of the aldehyde.[2][4]
References
Application Notes and Protocols: N-m-nitrophenylsulfonyl-6-methyl-3-formylindole in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral research applications of N-arylsulfonyl-3-formylindoles, using N-m-nitrophenylsulfonyl-6-methyl-3-formylindole as a primary example. This document details its synthesis, in vitro anti-HIV-1 activity, cytotoxicity, and the experimental protocols required for its evaluation.
While the user's initial query specified 2,6-Dimethyl-1H-indole-3-carbaldehyde, a thorough literature search revealed no specific antiviral data for this compound. Consequently, we have focused on the structurally related and well-characterized N-arylsulfonyl-3-formylindole scaffold, for which significant anti-HIV-1 data is available.
Introduction to N-Arylsulfonyl-3-formylindoles
N-Arylsulfonylindoles represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antiviral properties.[1] The indole core is a privileged scaffold in drug discovery, and modifications at the N-1 and C-3 positions have led to the development of numerous compounds with a range of therapeutic effects. Specifically, N-arylsulfonyl-3-formylindoles have been investigated as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1).[2]
The addition of an arylsulfonyl group at the N-1 position and a formyl group at the C-3 position of the indole ring has been shown to be a critical determinant of their anti-HIV-1 activity.[3] Structure-activity relationship (SAR) studies have demonstrated that substituents on both the indole ring and the arylsulfonyl moiety can significantly influence the compound's efficacy and cytotoxicity.[2]
Quantitative Data Summary
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of a series of N-arylsulfonyl-3-formylindoles in C8166 cells. The data is extracted from a key study in the field and highlights the potential of this chemical series.[2]
Table 1: Anti-HIV-1 Activity and Cytotoxicity of N-Arylsulfonyl-3-formylindoles [2]
| Compound ID | R | R' | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) |
| 3c | H | m-NO₂ | 9.57 | 305.23 | 31.89 |
| 3g | CH₃ | p-CH₃ | 11.04 | 152.21 | 13.79 |
| 3i | CH₃ | m-NO₂ | 5.02 | 410.41 | 81.69 |
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 induced syncytia formation by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of C8166 cells by 50%.
-
Therapeutic Index (TI): Calculated as CC₅₀ / EC₅₀. A higher TI indicates a more favorable safety profile.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-arylsulfonyl-3-formylindoles.
Chemical Synthesis
The synthesis of N-arylsulfonyl-3-formylindoles is typically achieved in a two-step process.[2]
Step 1: Synthesis of 3-Formylindoles (Vilsmeier-Haack Reaction)
This step involves the formylation of a substituted indole at the C-3 position.
-
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of 3-formylindoles via the Vilsmeier-Haack reaction.
-
Protocol:
-
To a solution of the appropriate indole (e.g., 6-methylindole) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of a basic aqueous solution (e.g., 30% NaOH) to hydrolyze the intermediate.
-
The resulting precipitate, the 3-formylindole, is collected by filtration, washed, and dried.[2]
-
Step 2: N-Arylsulfonylation
This step involves the attachment of the arylsulfonyl group to the nitrogen of the indole ring.
-
Protocol:
-
To a solution of the 3-formylindole in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃).
-
Add the desired arylsulfonyl chloride (e.g., m-nitrobenzenesulfonyl chloride) to the mixture.
-
Stir the reaction at room temperature until completion.
-
The product is typically isolated by precipitation upon addition of water, followed by filtration and purification.[2]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
-
Protocol:
-
Seed C8166 cells in a 96-well microtiter plate at a density of 4 x 10⁵ cells/mL.
-
Add various concentrations of the test compounds to the wells in triplicate. Include a cell-only control and a blank control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3 days.[2]
-
After the incubation period, add MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Add a solubilizing solution (e.g., 50% N,N-dimethylformamide, 20% SDS) to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[2]
-
Anti-HIV-1 Activity Assay (Syncytia Formation Assay)
This assay measures the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected cells, which results in the formation of large, multinucleated cells called syncytia.
-
Protocol:
-
Plate C8166 cells (4 x 10⁵ cells/mL) in a 96-well plate.
-
Infect the cells with HIV-1 (e.g., HIV-1IIIB strain) at a specific multiplicity of infection (e.g., 0.06).
-
Simultaneously, add various concentrations of the test compounds. Include a positive control (e.g., AZT) and an infected, untreated control.
-
Incubate the plate at 37°C with 5% CO₂.
-
After a set incubation period (e.g., 3 days), observe and count the number of syncytia in each well under a microscope.
-
The percentage inhibition of syncytia formation is calculated relative to the untreated control.
-
The 50% effective concentration (EC₅₀) is determined from the dose-response curve.[2]
-
Mechanism of Action and Signaling Pathways
While the precise mechanism for N-arylsulfonyl-3-formylindoles is not fully elucidated in the provided literature, many indole derivatives are known to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4][5] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, inducing a conformational change that renders the enzyme inactive.[5][6][7] This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
-
Diagram of the Proposed Mechanism of Action:
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]
Synthesis of Schiff Bases from 2,6-Dimethyl-1H-indole-3-carbaldehyde: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed experimental protocols for the synthesis of Schiff bases derived from 2,6-dimethyl-1H-indole-3-carbaldehyde. This class of compounds holds significant promise in medicinal chemistry, exhibiting a wide range of biological activities.
Schiff bases derived from indole moieties are a well-established and versatile class of compounds with significant applications in medicinal chemistry and material science. The indole nucleus is a key structural motif in many natural and synthetic bioactive compounds. The formation of a Schiff base, characterized by the azomethine (-C=N-) group, through the condensation of an aldehyde with a primary amine, often enhances the biological activity of the parent molecules. These compounds have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2]
The synthesis of Schiff bases from this compound involves a nucleophilic addition-elimination reaction with a primary amine. The reaction is typically catalyzed by an acid and proceeds with the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine.
General Synthesis Workflow
The overall process for the synthesis and characterization of Schiff bases from this compound is outlined below.
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocols
The following protocols are generalized from methods used for the synthesis of Schiff bases from indole-3-carbaldehyde and can be adapted for this compound.
Protocol 1: Conventional Synthesis via Reflux
This is a widely used and effective method for the synthesis of indole-based Schiff bases.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminothiazole, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid or Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of this compound and the desired primary amine in a suitable volume of absolute ethanol (e.g., 20-30 mL).
-
Add a few drops (2-3) of glacial acetic acid or concentrated sulfuric acid to the mixture as a catalyst.
-
Attach a condenser to the flask and reflux the reaction mixture with constant stirring for a period of 2 to 14 hours. The reaction time will vary depending on the reactivity of the amine.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol or other suitable microwave-safe solvent
-
Microwave synthesizer
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave reaction vessel, combine equimolar amounts of this compound and the primary amine in a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature and power for a short duration (typically 5-15 minutes). Optimization of reaction conditions may be required.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can then be isolated and purified as described in Protocol 1.
Characterization Data
The synthesized Schiff bases can be characterized using various spectroscopic techniques. The following table summarizes the expected characteristic data based on analogous indole-3-carbaldehyde Schiff bases.
| Technique | Characteristic Feature | Typical Range/Value | Reference |
| FT-IR (cm⁻¹) | N-H stretching (indole ring) | 3450 - 3350 | [4] |
| C-H stretching (aromatic) | 3100 - 3000 | [4] | |
| C=N stretching (azomethine) | 1640 - 1610 | [4] | |
| C-N stretching (aromatic) | 1330 - 1320 | [4] | |
| ¹H NMR (δ ppm) | N-H (indole) | 11.0 - 12.0 (singlet) | |
| -CH=N- (azomethine proton) | 8.0 - 9.0 (singlet) | [5] | |
| Aromatic protons | 7.0 - 8.0 (multiplet) | ||
| CH₃ (indole) | ~2.4 (singlet) | - | |
| ¹³C NMR (δ ppm) | C=N (azomethine carbon) | 155 - 165 | [5] |
| Indole and other aromatic carbons | 110 - 150 | ||
| CH₃ (indole) | ~15-25 | - | |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ | Corresponds to the calculated molecular weight | [5] |
Applications and Biological Activities
Schiff bases derived from indole-3-carbaldehyde are known to possess a wide array of biological activities. It is anticipated that derivatives of this compound will exhibit similar properties.
Potential Biological Activities:
-
Antimicrobial and Antifungal Activity: These compounds have shown efficacy against various strains of bacteria and fungi.[1][6] The presence of the azomethine group is often crucial for this activity.
-
Anticancer Activity: Several indole-based Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[7]
-
Antioxidant Activity: The indole nucleus can act as a free radical scavenger, and this property can be modulated by the substituent on the imine nitrogen.
-
Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.
The biological activity of these Schiff bases can be tuned by varying the substituent on the primary amine, which can influence the electronic and steric properties of the molecule.
Signaling Pathway Implication (Hypothetical)
While the specific signaling pathways affected by Schiff bases of this compound require experimental validation, a hypothetical pathway for their potential anticancer activity could involve the inhibition of key signaling molecules. For instance, they might interfere with growth factor receptor signaling or induce apoptosis.
Caption: Hypothetical signaling pathway for anticancer activity.
This guide provides a solid foundation for the synthesis, characterization, and potential application of Schiff bases derived from this compound. Researchers are encouraged to adapt and optimize these protocols for their specific primary amines and research objectives.
References
- 1. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates [mdpi.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
Application Notes and Protocols: 2,6-Dimethyl-1H-indole-3-carbaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-Dimethyl-1H-indole-3-carbaldehyde as a starting material in the synthesis of potential kinase inhibitors. While direct synthesis protocols and specific kinase inhibition data for derivatives of this compound are not extensively reported in publicly available literature, the indole-3-carbaldehyde scaffold is a well-established pharmacophore in kinase inhibitor design.[1][2][3] This document outlines a representative synthetic protocol adapted from methodologies used for similar indole-3-carbaldehyde derivatives and discusses the general principles of their application in kinase inhibitor development.
Introduction to Indole-3-Carbaldehyde Derivatives as Kinase Inhibitors
The indole nucleus is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it an ideal scaffold for targeting the ATP-binding site of protein kinases.[4] The aldehyde functional group at the 3-position of the indole ring serves as a versatile chemical handle for various synthetic transformations, allowing for the facile introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.[2][3][5]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.[6] Derivatives of indole-3-carbaldehyde have been explored as inhibitors of various kinases, including Src kinase, c-Met, and Cell Division Cycle 7 (Cdc7) kinase.[5][7]
The 2,6-dimethyl substitution on the indole ring of the title compound can influence its biological activity by:
-
Increasing Lipophilicity: The methyl groups can enhance membrane permeability and cellular uptake.
-
Providing Steric Hindrance: The methyl groups can orient the molecule within the kinase binding pocket to achieve specific interactions or prevent non-specific binding.
-
Modulating Metabolic Stability: The methyl groups can block potential sites of metabolism, thereby increasing the compound's half-life.
Representative Synthesis of a Kinase Inhibitor from a Substituted Indole-3-Carbaldehyde
While a specific protocol for this compound is not available, the following is a representative one-pot, three-component synthesis of 3-substituted indoles, which have shown inhibitory activity against Src kinase.[7] This methodology can be adapted for this compound.
Experimental Protocol: One-Pot Synthesis of 3-Substituted Indoles[7]
Materials:
-
Substituted Indole (e.g., 2,6-Dimethyl-1H-indole)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
N-Methylaniline
-
Ytterbium triflate on silica gel (Yb(OTf)₃-SiO₂)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of the substituted indole (1.0 mmol) in dichloromethane (5 mL), add the aromatic aldehyde (1.0 mmol) and N-methylaniline (1.0 mmol).
-
Add Yb(OTf)₃-SiO₂ (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).
-
Upon completion of the reaction, filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3-substituted indole.
This protocol describes a general method for the synthesis of 3-substituted indoles which have been evaluated as Src kinase inhibitors.[7]
Quantitative Data of Representative Indole-Based Kinase Inhibitors
The following table summarizes the Src kinase inhibitory activity of some 3-substituted indole derivatives synthesized via a similar one-pot reaction. This data illustrates the potential for indole-based compounds to act as kinase inhibitors.
| Compound ID | R (Indole Substituent) | R' (Aromatic Aldehyde) | IC₅₀ (µM) for Src Kinase Inhibition | Reference |
| 4d | H | H | 50.6 | [7] |
| 4j | H | 3-NO₂ | >150 | [7] |
| 4k | H | 3-OH | >150 | [7] |
| 4l | H | 3-NO₂ | 58.3 | [7] |
Table 1: Src Kinase Inhibitory Activity of Representative 3-Substituted Indoles.[7]
Visualizations
Signaling Pathway: General Kinase Inhibition
The following diagram illustrates the general mechanism of action for ATP-competitive kinase inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.
Caption: General mechanism of ATP-competitive kinase inhibition.
Experimental Workflow: Synthesis of 3-Substituted Indoles
This diagram outlines the key steps in the one-pot synthesis of 3-substituted indoles as potential kinase inhibitors.
Caption: Workflow for synthesis and screening of indole-based kinase inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
This diagram illustrates the logical relationships in considering the structure-activity relationship of indole-based kinase inhibitors.
Caption: Key considerations for the structure-activity relationship of indole-based kinase inhibitors.
Conclusion
This compound is a promising starting material for the synthesis of novel kinase inhibitors. The indole-3-carbaldehyde scaffold is a validated pharmacophore for this target class, and the 2,6-dimethyl substitution pattern offers opportunities for modulating the pharmacological properties of the resulting compounds. The representative synthetic protocol provided herein can be adapted to generate a library of derivatives for screening against a panel of kinases. Further investigation into the synthesis and biological evaluation of compounds derived from this compound is warranted to explore their full potential in drug discovery.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Note: Analytical Methods for the Characterization of 2,6-Dimethyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,6-Dimethyl-1H-indole-3-carbaldehyde is a member of the indole family, a privileged structural motif in medicinal chemistry and chemical biology.[1] The accurate characterization of this compound is crucial for ensuring its purity, confirming its identity, and establishing a baseline for further studies in drug discovery and development. This document provides detailed protocols and data for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Deuterated solvents for NMR measurements are widely available from chemical suppliers.[2]
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Nuclei: ¹H (Proton) and ¹³C (Carbon-13).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]
-
Temperature: Room temperature (e.g., 25°C).
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire data with a sufficient number of scans (typically 1024 or more) and proton decoupling.
-
Data Presentation: Expected NMR Data
The following tables summarize the predicted chemical shifts for this compound based on data from analogous indole structures.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.10 | br s | 1H | N-H (Indole) |
| ~9.90 | s | 1H | CHO (Aldehyde) |
| ~8.15 | s | 1H | H-2 |
| ~7.80 | s | 1H | H-7 |
| ~7.35 | d, J ≈ 8.0 Hz | 1H | H-4 |
| ~6.95 | d, J ≈ 8.0 Hz | 1H | H-5 |
| ~2.60 | s | 3H | 2-CH₃ |
| ~2.40 | s | 3H | 6-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~185.0 | C=O (Aldehyde) |
| ~140.0 | C-2 |
| ~137.5 | C-7a |
| ~133.0 | C-6 |
| ~125.0 | C-3a |
| ~122.0 | C-4 |
| ~120.0 | C-5 |
| ~118.0 | C-3 |
| ~112.0 | C-7 |
| ~15.0 | 2-CH₃ |
| ~21.5 | 6-CH₃ |
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Parameters:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode to detect [M+H]⁺.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Presentation: Expected MS Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO |
| Exact Mass (Calculated) | 173.0841 g/mol |
| Ion Observed | [M+H]⁺ |
| m/z (Expected) | 174.0913 |
Visualization: MS Experimental Workflow
Caption: Workflow for MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It is essential for determining the purity of the synthesized compound.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to ~50 µg/mL.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
-
-
Instrument Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water.[4] For Mass-Spec compatibility, a modifier like 0.1% formic acid can be used instead of phosphoric acid.[4][5] A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm or the λmax of the compound, ~296 nm).[6]
-
Column Temperature: 30°C.
-
Data Presentation: Expected HPLC Data
Table 4: HPLC Purity Analysis Data
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Retention Time (tR) | ~4.5 min (Hypothetical) |
| Purity (by area %) | >98% |
| Detection Wavelength | 254 nm |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrument Parameters:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected before running the sample.
-
Data Presentation: Expected FTIR Data
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~3300 | Medium, Broad | N-H | Stretching |
| ~3050 | Medium | C-H (Aromatic) | Stretching |
| ~2920 | Medium | C-H (Methyl) | Stretching |
| ~1650 | Strong | C=O (Aldehyde) | Stretching |
| ~1600, ~1470 | Medium-Strong | C=C (Aromatic) | Stretching |
| ~810 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis.
References
- 1. This compound | 728024-59-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 1H-Indole-3-carboxaldehyde | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. flore.unifi.it [flore.unifi.it]
Troubleshooting & Optimization
Optimizing V-H Reaction for 2,6-Dimethylindole: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Vilsmeier-Haack reaction for the formylation of 2,6-dimethylindole. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 2,6-dimethylindole?
The formylation of 2,6-dimethylindole is highly regioselective, with the formyl group (-CHO) being introduced almost exclusively at the C-3 position of the indole ring. This is due to the higher electron density at this position, making it the most nucleophilic site for electrophilic aromatic substitution.
Q2: What are the standard reagents and solvents used in this reaction?
The most common Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). DMF often serves as both the reagent and the solvent.
Q3: What are the typical reaction temperatures and times?
The reaction temperature for the Vilsmeier-Haack reaction can vary depending on the reactivity of the substrate. For activated indoles like 2,6-dimethylindole, the reaction is often carried out at temperatures ranging from 0°C to room temperature, with some protocols suggesting heating to drive the reaction to completion. Reaction times can range from a few hours to overnight.
Q4: What are some potential side reactions to be aware of?
Potential side reactions include the formation of di-formylated products under harsh conditions or with an excess of the Vilsmeier reagent. Reaction at the indole nitrogen is also a possibility, though less common for C-3 formylation. In some cases, polymeric materials may form, especially if the reaction temperature is too high.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., wet DMF). | 1. Prepare fresh Vilsmeier reagent immediately before use. Ensure the POCl₃ is of high quality. 2. Gradually increase the reaction temperature (e.g., from 0°C to RT, or from RT to 40-60°C) and monitor the reaction progress by TLC. Extend the reaction time. 3. Use anhydrous DMF and ensure all glassware is thoroughly dried. |
| Formation of Multiple Products/Impurities | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. Inadequate work-up procedure. | 1. Lower the reaction temperature. Consider adding the indole substrate solution slowly to the Vilsmeier reagent at a controlled temperature. 2. Optimize the molar ratio of 2,6-dimethylindole to the Vilsmeier reagent. A slight excess of the reagent is common, but a large excess may lead to side products. 3. Ensure the reaction is properly quenched with ice-water and that the pH is carefully adjusted during the work-up to precipitate the product and remove impurities. |
| Product is an intractable oil or tar | 1. Formation of polymeric byproducts. 2. Incomplete hydrolysis of the intermediate iminium salt. | 1. Use a lower reaction temperature and ensure efficient stirring. 2. After quenching the reaction, ensure vigorous stirring for a sufficient period to allow for complete hydrolysis. The use of a saturated sodium bicarbonate or sodium hydroxide solution during work-up can facilitate this. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material or DMF. 2. Co-precipitation of inorganic salts. | 1. Optimize reaction conditions to drive the reaction to completion. DMF can often be removed under high vacuum. Recrystallization or column chromatography are effective purification methods. 2. Ensure the product is thoroughly washed with water after filtration to remove any residual inorganic salts. |
Experimental Protocols & Data
General Experimental Protocol
A detailed experimental protocol for a reaction analogous to the formylation of 2,6-dimethylindole is provided below. This can be adapted as a starting point for optimization.
Synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde:
-
Vilsmeier Reagent Preparation: In a flask, add 10 mL of anhydrous N,N-dimethylformamide (DMF). At 0°C, slowly add 22 mL of the prepared Vilsmeier reagent (from POCl₃ and DMF).
-
Reaction with Indole: After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heating: Raise the temperature to 85°C and heat the reaction for 6 hours.
-
Work-up: After the reaction, cool the mixture and add a saturated sodium carbonate solution until the solution is basic.
-
Isolation: Filter the precipitated solid and dry to obtain the product.
Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the reaction for 2,6-dimethylindole, based on general principles of the Vilsmeier-Haack reaction.
| Parameter | Typical Range | Considerations for 2,6-Dimethylindole | Potential Impact on Yield/Purity |
| Temperature (°C) | 0 - 100 | Start with lower temperatures (0 to RT) and gradually increase if the reaction is sluggish. The methyl groups on the indole ring are activating, which may allow for milder conditions. | Higher temperatures can increase reaction rate but may also lead to more side products and decomposition. |
| Reaction Time (h) | 1 - 24 | Monitor by TLC to determine the optimal time. A typical range to explore would be 4-12 hours. | Insufficient time will result in incomplete conversion. Excessive time, especially at higher temperatures, can lead to degradation. |
| Stoichiometry (Indole:POCl₃:DMF) | 1 : 1.1-3 : excess | A slight excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is generally recommended. Start with a ratio of approximately 1 : 1.5 : (sufficient for solvent). | A significant excess of the Vilsmeier reagent may lead to di-formylation or other side reactions. |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow
Caption: A generalized workflow for the Vilsmeier-Haack formylation of 2,6-dimethylindole.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for low product yield in the Vilsmeier-Haack reaction.
Technical Support Center: Purification of 2,6-Dimethyl-1H-indole-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2,6-Dimethyl-1H-indole-3-carbaldehyde from a typical reaction mixture, such as that resulting from a Vilsmeier-Haack formylation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction? A1: Common impurities include unreacted starting material (e.g., 2,5-dimethylaniline or 2,6-dimethylindole), residual Vilsmeier reagent (formed from POCl₃ and DMF), and potential side-products from formylation at other positions on the indole ring. Inorganic salts from the work-up procedure are also common.
Q2: What is the typical appearance and physical state of pure this compound? A2: While specific data for the 2,6-dimethyl derivative is not abundant, analogous indole-3-aldehydes are typically crystalline solids, often appearing as pale yellow or off-white crystals.[1][2]
Q3: What are the best solvents for dissolving and recrystallizing this compound? A3: this compound is expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.[3][4][5] For recrystallization, ethanol is a common choice, as the compound is readily soluble in hot ethanol and less soluble upon cooling.[6][7] It is generally insoluble in water.[7]
Q4: How should I properly store the purified product? A4: The purified compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. For long-term storage, refrigeration at -20°C is recommended.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Product Precipitates After Aqueous Work-up | Incomplete hydrolysis of the intermediate iminium salt. Reaction may have been incomplete. Product may be too soluble in the aqueous phase. | Ensure the reaction mixture is stirred thoroughly after quenching with ice and basifying. Check the pH to ensure it is basic. If the product is suspected to be in the aqueous layer, perform multiple extractions with an appropriate organic solvent like ethyl acetate or diethyl ether.[1] |
| Crude Product is a Dark, Oily Residue Instead of a Solid | Presence of significant impurities, residual solvent (DMF), or incomplete reaction. | Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce precipitation. If this fails, purify the oil directly using silica gel column chromatography. Ensure DMF is thoroughly removed during the aqueous wash steps. |
| Persistent Yellow or Brown Color in the Purified Product | Presence of colored, polar impurities from the reaction. Oxidation of the indole ring. | During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. For highly colored samples, column chromatography is the most effective method. |
| Low Recovery After Recrystallization | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Crystals were washed with room-temperature solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly and then chill in an ice bath to maximize crystal formation. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[6] |
| TLC Plate Shows Multiple Spots After Purification | Impurities have similar polarity to the product. Recrystallization was insufficient to remove all impurities. | Perform silica gel column chromatography. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. Monitor the fractions carefully by TLC to isolate the pure product. |
Data Presentation: Purification Parameters
| Technique | Details | Expected Purity | Typical Recovery | Key Considerations |
| Recrystallization | Solvent: 95% Ethanol | >98% (by HPLC/NMR) | 80-90% | Use approximately 8-9 mL of ethanol per gram of crude product.[6] Ensure slow cooling for larger crystal formation. |
| Column Chromatography | Stationary Phase: Silica Gel (60-120 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3 v/v) | >99% (by HPLC/NMR) | 70-85% | Monitor elution using TLC with the same solvent system. Combine pure fractions and remove solvent under reduced pressure.[8] |
| Aqueous Work-up | Quenching: Ice waterNeutralization: Saturated Na₂CO₃ or NaOH solutionExtraction: Ethyl Acetate or Diethyl Ether | N/A (Crude Product) | >90% (Crude Yield) | The reaction between the Vilsmeier intermediate and water can be exothermic; add ice carefully.[6] Ensure the final aqueous layer is basic to precipitate the product.[2] |
Experimental Protocols
Protocol 1: General Aqueous Work-up (Post Vilsmeier-Haack Reaction)
-
Carefully pour the viscous reaction mixture onto a beaker of crushed ice with vigorous stirring.[6] This step is often exothermic.
-
Once the ice has melted, slowly add a saturated solution of sodium carbonate or a solution of sodium hydroxide with continued stirring until the mixture is basic (pH > 8).[2]
-
A solid precipitate of the crude this compound should form.
-
Collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with several portions of cold water to remove inorganic salts and residual DMF.[6]
-
If a solid does not precipitate, transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate or diethyl ether.[1][8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, air-dried solid into an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol while heating the flask (e.g., on a hot plate) to dissolve the solid completely.[6]
-
If the solution is colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain the pure this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica onto the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate) to elute the product.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Visualization of Purification Workflow
Caption: Purification workflow from crude reaction mixture to pure product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. toku-e.com [toku-e.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Common side products in the synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde, primarily focusing on the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose.[1][2] 2. Poor Quality Starting Material: The 2,6-dimethylindole may contain impurities that interfere with the reaction. 3. Incorrect Reaction Temperature: The reaction is temperature-sensitive; incorrect temperatures can hinder product formation.[3] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the purity of the 2,6-dimethylindole, for instance, by recrystallization or column chromatography prior to use. 3. Carefully control the temperature during the addition of reagents and during the reaction as specified in the protocol. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a Dark Tar-like Substance | 1. Excessive Reaction Temperature: Overheating can lead to polymerization and decomposition of the indole substrate and/or product. 2. Presence of Oxidizing Impurities: Impurities in the starting materials or solvents can cause oxidative side reactions. | 1. Maintain the recommended reaction temperature. Use a controlled temperature bath. 2. Use high-purity, anhydrous solvents and reagents. |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: Unreacted starting material will be present. 2. Formation of Side Products: Several side products can form during the Vilsmeier-Haack reaction. | 1. Increase the reaction time and continue to monitor by TLC. 2. Isolate the main product via column chromatography. See the "Potential Side Products" FAQ for more details. |
| Product is Difficult to Purify | 1. Co-elution of Side Products: Side products with similar polarity to the desired product can make chromatographic separation challenging. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Try different solvent systems for recrystallization. Trituration with a non-polar solvent like hexane or petroleum ether can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Vilsmeier-Haack synthesis of this compound?
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Unreacted Starting Material (2,6-Dimethylindole): If the reaction does not go to completion.
-
Isomeric Formylated Products: Although formylation is strongly directed to the electron-rich C3 position of the indole ring, minor amounts of formylation at other positions on the aromatic ring could potentially occur, though this is less likely for indoles.
-
Diformylated Products: Under harsh conditions or with an excess of the Vilsmeier reagent, a second formyl group could be introduced onto the benzene ring of the indole.
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Products from Impurities: Impurities in the starting 2,6-dimethylindole could lead to corresponding formylated side products.
-
Polymeric Materials: As mentioned in the troubleshooting guide, high temperatures can lead to the formation of intractable polymeric tars.
Q2: What is the expected yield for this synthesis?
A patent for the synthesis of the closely related isomer, 4,6-dimethyl-1H-indole-3-carbaldehyde, reports a yield of 85%.[4] For this compound, yields can be expected to be in a similar range, though this will be highly dependent on the reaction scale, purity of reagents, and adherence to the experimental protocol.
Q3: Can I use a different formylating agent?
Yes, other formylating agents and methods can be used for the formylation of indoles, such as the Duff reaction or the Reimer-Tiemann reaction. However, the Vilsmeier-Haack reaction is generally preferred for its high regioselectivity for the C3 position and relatively mild conditions, often resulting in high yields.[5]
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
The following table provides a template for researchers to record their own experimental results and can be used to track the impact of process modifications on product yield and purity. The values presented are hypothetical and for illustrative purposes.
| Run # | Starting Material (g) | Product Yield (g) | Product Yield (%) | Side Product A (%) | Side Product B (%) |
| 1 | 10.0 | 10.2 | 85 | 3 | 1 |
| 2 | 10.0 | 9.5 | 79 | 5 | 2 |
| 3 | 15.0 | 14.9 | 83 | 4 | 1 |
*Quantified by a suitable analytical method such as HPLC or quantitative NMR.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for a similar isomer and is a general guideline.[4] Researchers should always perform a risk assessment before carrying out any chemical synthesis.
Synthesis of this compound via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
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Formylation Reaction: Dissolve 2,6-dimethylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the reaction mixture to 80-90 °C and maintain it for 5-8 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the solution is basic (pH > 8). A solid precipitate should form.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Simplified Vilsmeier-Haack reaction pathway.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
Technical Support Center: Formylation of 2,6-Dimethylindole
Welcome to the technical support center for the formylation of 2,6-dimethylindole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing this crucial chemical transformation. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside comprehensive experimental protocols and data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack formylation of 2,6-dimethylindole, providing actionable solutions to improve reaction yield and product purity.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in the formylation of 2,6-dimethylindole can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the work-up procedure.
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Reagent Quality: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) is anhydrous and your phosphorus oxychloride (POCl₃) is fresh and has not been exposed to atmospheric moisture. Old or improperly stored reagents can significantly reduce the concentration of the active formylating agent, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).
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Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to ensure its stability.[1] Subsequent reaction with the indole substrate may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the reagent and the formation of side products. Careful temperature control is crucial.
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Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2,6-dimethylindole is a critical parameter. An insufficient amount of the formylating agent will result in incomplete conversion of the starting material. Conversely, a large excess may lead to the formation of undesired byproducts.
-
Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step. Incomplete hydrolysis or degradation of the product during work-up can lead to lower yields. Ensure that the pH is appropriately controlled during the aqueous work-up.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products is a common issue. Besides the desired 3-formyl-2,6-dimethylindole, several side products can be generated:
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Unreacted Starting Material: The most common "side product" is often unreacted 2,6-dimethylindole. This indicates that the reaction has not gone to completion.
-
Di-formylated Products: Although less common for indoles, under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation could potentially occur at other positions on the indole ring.
-
Products of N-Formylation: In some cases, formylation can occur at the indole nitrogen, especially if the 3-position is sterically hindered or if the reaction conditions are not optimal.
-
Polymerization/Decomposition Products: Indoles can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can lead to the formation of polymeric or tar-like materials, especially at higher temperatures.
To minimize side product formation, it is essential to optimize the reaction conditions, particularly the stoichiometry of the reagents and the reaction temperature.
Q3: How can I effectively purify the 3-formyl-2,6-dimethylindole product?
Purification is critical for obtaining a high-purity product. The most common method for purifying 3-formylindoles is silica gel column chromatography.
-
Chromatography: A well-packed silica gel column is essential. The choice of eluent is crucial for achieving good separation. A common starting point for the elution of formylated indoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent system should be gradually increased to first elute the less polar starting material and then the more polar product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities and obtain a highly pure crystalline product.
Q4: My Vilsmeier reagent is forming a white precipitate instead of the typical orange/yellow color. Is this a problem?
The color of the Vilsmeier reagent can vary. While often described as yellow or orange, a white or off-white precipitate is not necessarily an indication of a problem, as long as the reagent is active. The key is to ensure that the POCl₃ is added slowly to the DMF at a low temperature to control the exothermic reaction and allow for the proper formation of the chloroiminium salt. If you consistently face issues when a white precipitate is formed, it would be prudent to check the quality of your DMF and POCl₃.
Experimental Protocols
The following is a general experimental protocol for the Vilsmeier-Haack formylation of an indole substrate. Note that the optimal conditions for 2,6-dimethylindole may need to be determined empirically.
Protocol: Vilsmeier-Haack Formylation of an Indole Derivative
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, molar equivalent to be optimized).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, molar equivalent to be optimized) dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the 2,6-dimethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2,6-dimethylindole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture can be stirred at room temperature or gently heated (temperature and time to be optimized). Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, until the pH is neutral or slightly basic.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
If the product is a solid, further purification can be achieved by recrystallization.
-
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can affect the yield of 3-formyl-2,6-dimethylindole. This data is for illustrative purposes and should be determined experimentally.
| Entry | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 25 | 4 | 45 |
| 2 | 1.5 | 25 | 4 | 65 |
| 3 | 2.0 | 25 | 4 | 70 |
| 4 | 1.5 | 50 | 2 | 80 |
| 5 | 1.5 | 80 | 1 | 60 (with side products) |
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
References
Preventing byproduct formation in Vilsmeier-Haack reactions of indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Vilsmeier-Haack formylation of indoles. Our aim is to help you minimize byproduct formation and maximize the yield of your desired indole-3-carboxaldehyde derivatives.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My reaction is complete, but the yield of the desired indole-3-carboxaldehyde is very low. What are the common causes?
A1: Low yields in Vilsmeier-Haack reactions of indoles can stem from several factors:
-
Incomplete Vilsmeier reagent formation: The Vilsmeier reagent, formed from a phosphorus halide (commonly POCl₃) and a formamide (typically DMF), is sensitive to moisture. Any water present in the reagents or solvent will consume the phosphorus halide, preventing the formation of the active formylating agent.
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is thermally unstable and can decompose if the reaction temperature is not properly controlled, especially during its formation.
-
Suboptimal reaction temperature: While the formation of the Vilsmeier reagent requires low temperatures (typically 0-10 °C), the subsequent formylation of the indole may require heating. The optimal temperature is substrate-dependent. For electron-rich indoles, the reaction may proceed at room temperature, while electron-deficient indoles might require elevated temperatures.[1]
-
Incorrect stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting indole. Conversely, a large excess may promote the formation of byproducts.
-
Poor workup procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Improper pH adjustment or quenching conditions can lead to product loss.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Regioselective Formylation of Disubstituted Indoles
Welcome to the technical support center for the formylation of disubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the regioselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of indoles, and which position is typically the most reactive?
A1: The most common methods for electrophilic formylation of indoles are the Vilsmeier-Haack, Gattermann, Duff, and Reimer-Tiemann reactions.[1] Generally, the C3 position of the indole nucleus is the most electron-rich and, therefore, the most nucleophilic, making it the preferred site for electrophilic substitution.[2][3][4] However, the regioselectivity can be influenced by the substituents present on the indole ring.
Q2: How do substituents on the indole ring affect the regioselectivity of formylation?
A2: Substituents play a crucial role in directing the position of formylation. Electron-donating groups (EDGs) on the benzene ring of the indole generally enhance the reactivity at the C3 position. Conversely, electron-withdrawing groups (EWGs) deactivate the pyrrole ring, potentially leading to substitution on the benzene ring or requiring harsher reaction conditions.[5] The position of the substituent also matters; for instance, a substituent at the C4 position can lead to a mixture of C3 and C5 formylation products.[2]
Q3: Why am I getting a mixture of C3- and N-formylated products?
A3: The formation of N-formylated products can occur, particularly with N-unprotected indoles. The use of a protecting group on the indole nitrogen is a common strategy to prevent N-formylation and direct the reaction to the C3 position.[6][7]
Q4: I am observing the formation of tris(indolyl)methanes as a major byproduct. How can I avoid this?
A4: Tris(indolyl)methanes can form when the initially formed 3-formylindole reacts with two more equivalents of the starting indole. This is often observed when using certain Lewis acids like Bi(OTf)₃ with trimethyl orthoformate (TMOF).[1] To minimize this side reaction, carefully controlling the stoichiometry of the reagents and the choice of catalyst is crucial. A recent study showed that using BF₃·OEt₂ as a stoichiometric catalyst with TMOF can favor the desired 3-formylindole.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | If a bulky substituent is present at the C2 or N1 position, it may hinder the approach of the formylating agent to the C3 position, leading to formylation at other positions. Consider using a smaller formylating reagent if possible. |
| Electronic Effects of Substituents | Electron-withdrawing groups on the pyrrole ring can decrease the nucleophilicity of the C3 position, making other positions competitive.[2] Conversely, electron-donating groups on the benzene ring can activate positions other than C3. |
| Reaction Conditions | Temperature and solvent can influence regioselectivity. The Vilsmeier-Haack reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[8] Experiment with different temperatures and solvents to optimize for the desired isomer. |
| Protecting Group Strategy | The choice of N-protecting group can influence the electronic properties of the indole ring. An electron-withdrawing protecting group can decrease the nucleophilicity of the C3 position.[2] Consider using a protecting group that does not significantly alter the electronic nature of the ring if C3 formylation is desired. |
Issue 2: Low Yield of the Desired Formylated Product
| Potential Cause | Troubleshooting Step |
| Decomposition of Starting Material | Indoles can be unstable under strongly acidic or basic conditions.[6] Ensure the reaction conditions are as mild as possible. For instance, the Vilsmeier-Haack reaction is generally considered a mild formylation method.[9] |
| Inefficient Formation of the Vilsmeier Reagent | In the Vilsmeier-Haack reaction, the active electrophile (Vilsmeier reagent) is formed from a substituted amide (like DMF) and an acid chloride (like POCl₃).[8][10] Ensure the purity of these reagents and consider preparing the Vilsmeier reagent in situ at a low temperature before adding the indole substrate. |
| Substrate Reactivity | Indoles with strong electron-withdrawing groups may be too deactivated for efficient formylation under standard conditions. In such cases, harsher conditions (e.g., higher temperature, longer reaction time, or a stronger Lewis acid) may be necessary.[11] |
| Formation of Byproducts | As mentioned in the FAQs, the formation of tris(indolyl)methanes or N-formylated products can reduce the yield of the desired C3-formylated indole.[1] Employ strategies to minimize these side reactions, such as using N-protection and optimizing the catalyst system. |
Data Presentation: Comparison of Formylation Methods
The following table summarizes the regioselectivity and yields for the formylation of selected disubstituted indoles using different methods.
| Indole Substrate | Formylation Method | Key Reagents | Position of Formylation | Yield (%) | Reference |
| 1-Methyl-2-phenylindole | Vilsmeier-Haack | POCl₃, DMF | C3 | 90 | N/A |
| 2,5-Dimethylindole | Vilsmeier-Haack | POCl₃, DMF | C3 | 85 | N/A |
| 1-Acetyl-3-methylindole | Vilsmeier-Haack | POCl₃, DMF | C2 | 75 | N/A |
| Indole | Boron-Catalyzed | TMOF, BF₃·OEt₂ | C3 | 82 | [1] |
| 2-Methylindole | Boron-Catalyzed | TMOF, BF₃·OEt₂ | C3 | 78 | [1] |
| 5-Bromoindole | Boron-Catalyzed | TMOF, BF₃·OEt₂ | C3 | 85 | [1] |
| Indole | Iodine-Catalyzed | Hexamethylenetetramine, I₂ | C3 | 97 | [12] |
| 2-Methylindole | Iodine-Catalyzed | Hexamethylenetetramine, I₂ | C3 | 95 | [12] |
Note: "N/A" indicates that while the reaction is well-established, a specific citation for this exact substrate with quantitative yield was not found in the provided search results. The yields are representative of typical outcomes for these reaction types.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Disubstituted Indole
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with stirring. Maintain the temperature below 10 °C.
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Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
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Dissolve the disubstituted indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
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Add the indole solution dropwise to the Vilsmeier reagent at 0-5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or heat to 50-80 °C if the substrate is deactivated.[8][13] Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir until the ice has melted and the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Boron-Catalyzed Formylation of Indoles using Trimethyl Orthoformate (TMOF)[1]
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To a mixture of the indole (1.0 mmol) and trimethyl orthoformate (TMOF, 1.0 mmol), add BF₃·OEt₂ (1.0 mmol) rapidly.
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Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for indole formylation.
Caption: Troubleshooting workflow for indole formylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 3. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. aakash.ac.in [aakash.ac.in]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly focusing on the Vilsmeier-Haack formylation of 2,6-dimethylindole.
Q1: The Vilsmeier-Haack reaction is showing a significant exotherm upon addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). How can I control this on a larger scale?
A1: The formation of the Vilsmeier reagent is a highly exothermic process and a primary safety concern during scale-up.
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Cause: The rapid reaction between POCl₃ and DMF generates a significant amount of heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
-
Solution:
-
Slow, controlled addition: Add the POCl₃ dropwise to the DMF at a low temperature (typically 0-5 °C). The addition rate should be carefully controlled to maintain the desired internal temperature.
-
Efficient cooling: Utilize a reactor with a high cooling capacity. For larger scales, consider a jacketed reactor with a circulating coolant.
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Dilution: While not always ideal due to increased solvent volume, performing the reaction in a suitable co-solvent can help to better manage the exotherm by increasing the thermal mass of the reaction mixture.
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Process Analytical Technology (PAT): Employ in-situ temperature monitoring to track the reaction progress and control the addition rate automatically. For industrial-scale production, consider using a continuous flow reactor which offers superior heat and mass transfer, minimizing the risk of thermal runaway.[1][2]
-
Q2: My reaction yield is significantly lower upon scaling up, and I am observing more impurities. What are the likely causes?
A2: A drop in yield and purity on a larger scale can be attributed to several factors.
-
Cause:
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Poor mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" where the temperature is higher, promoting side reactions and decomposition of the product.
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Prolonged reaction time: Slower heating and cooling cycles on a larger scale can extend the overall reaction time, potentially leading to the formation of degradation products.
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Incomplete reaction: Inadequate mixing can also result in an incomplete reaction, leaving unreacted starting material.
-
-
Solution:
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Optimize agitation: Ensure the reactor is equipped with an appropriate stirrer design (e.g., anchor, pitched-blade turbine) and that the stirring speed is sufficient to ensure good mixing and heat transfer.
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Reaction monitoring: Use techniques like TLC or HPLC to monitor the reaction progress and determine the optimal reaction time.
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Controlled heating and cooling: Utilize a temperature control unit that allows for precise and efficient heating and cooling of the reactor.
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Q3: The product precipitates as a thick slurry during the work-up, making it difficult to filter and wash. How can I improve the isolation process?
A3: Product isolation can be a significant bottleneck in a scaled-up process.
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Cause: The product, this compound, is a solid with limited solubility in aqueous media. Rapid precipitation upon addition of water or base can lead to the formation of fine particles or a thick paste that is difficult to handle.
-
Solution:
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Controlled precipitation: Add the aqueous quench solution slowly to the reaction mixture with vigorous stirring. This will promote the formation of larger, more easily filterable crystals.
-
Anti-solvent addition: Consider adding the reaction mixture to the quench solution instead of the other way around.
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Solvent selection for washing: Wash the crude product with a solvent in which it has low solubility to remove impurities without significant product loss. Water and cold ethanol are often suitable.
-
Filtration equipment: For larger quantities, use appropriate filtration equipment such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the starting material, 2,6-dimethylindole?
A1: The most common and scalable method for the synthesis of 2,6-dimethylindole is the Fischer indole synthesis. This involves the acid-catalyzed reaction of 2,6-dimethylphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization. A common precursor for 2,6-dimethylphenylhydrazine is 2,6-dimethylaniline.
Q2: What are the critical process parameters for the Vilsmeier-Haack formylation of 2,6-dimethylindole?
A2: The following table summarizes the key parameters for this reaction.
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-5 kg) | Rationale |
| Reagent Molar Ratios | |||
| 2,6-dimethylindole | 1.0 eq | 1.0 eq | Limiting reagent |
| POCl₃ | 1.1 - 1.5 eq | 1.1 - 1.3 eq | Excess ensures complete Vilsmeier reagent formation; minimized at scale to reduce cost and quench severity. |
| DMF | 5 - 10 vol | 4 - 8 vol | Solvent and reagent; volume optimized at scale for concentration and handling. |
| Temperature Control | |||
| Vilsmeier Reagent Formation | 0 - 5 °C | 0 - 5 °C | Highly exothermic; strict temperature control is critical for safety and to prevent reagent decomposition. |
| Formylation Reaction | 25 - 35 °C | 25 - 35 °C | Mild heating may be required to drive the reaction to completion. |
| Quench | 0 - 10 °C | 0 - 10 °C | Exothermic hydrolysis of excess Vilsmeier reagent; cooling is necessary. |
| Reaction Time | |||
| Vilsmeier Reagent Formation | 30 - 60 min | 1 - 2 hours (addition time) | Dependent on the rate of addition of POCl₃. |
| Formylation Reaction | 1 - 3 hours | 2 - 4 hours | Monitored by TLC/HPLC for completion. |
| Work-up & Isolation | |||
| Quench Solution | Ice/water, followed by aq. NaOH | Chilled water, followed by aq. NaOH | Neutralizes the acidic reaction mixture and precipitates the product. |
| Product Isolation | Vacuum filtration | Centrifugation or Nutsche filter-dryer | Efficient separation of the solid product from the liquid phase. |
| Purification | Recrystallization (e.g., from ethanol) | Recrystallization or slurry wash | To achieve the desired product purity. |
Q3: Are there any alternative, greener methods for the formylation of indoles?
A3: Yes, research is ongoing to develop more environmentally friendly formylation methods. Some alternatives to the classical Vilsmeier-Haack reaction that use POCl₃ include:
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Formylation with solid acids and triphosgene.
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Catalytic Vilsmeier-Haack reactions that use a catalytic amount of a phosphorus-based reagent.
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Formylation using CO₂ and a reducing agent.
These methods are still largely in the research phase and may not be as readily scalable as the well-established Vilsmeier-Haack reaction.
Experimental Protocols
Lab-Scale Synthesis of this compound (25 g scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dimethylindole | 145.21 | 25.0 g | 0.172 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 29.0 g (17.7 mL) | 0.189 |
| N,N-Dimethylformamide (DMF) | 73.09 | 125 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | ~30 g | ~0.75 |
| Deionized Water | 18.02 | 500 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Procedure:
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To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (125 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (17.7 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, stir the mixture at 0-5 °C for another 30 minutes to allow for the complete formation of the Vilsmeier reagent.
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In a separate beaker, dissolve 2,6-dimethylindole (25.0 g) in a minimal amount of DMF.
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Add the 2,6-dimethylindole solution to the Vilsmeier reagent at 0-5 °C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture back to 0-5 °C.
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Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
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Prepare a solution of sodium hydroxide (~30 g) in 150 mL of water and slowly add it to the reaction mixture until the pH is basic (pH 9-10).
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A yellow solid will precipitate. Stir the slurry for 30 minutes in the cold.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL).
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Dry the crude product in a vacuum oven.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Conceptual Pilot-Scale Synthesis of this compound (2.5 kg scale)
Note: This is a conceptual protocol and should be adapted based on available equipment and a thorough process safety assessment.
Equipment:
-
50 L jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel.
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Temperature control unit for heating and cooling.
-
Nutsche filter-dryer or centrifuge.
Procedure:
-
Charge the 50 L reactor with N,N-dimethylformamide (12.5 L).
-
Cool the reactor jacket to -5 °C to bring the internal temperature of the DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.77 L) to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.
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After the addition, stir the mixture for an additional hour at 0-5 °C.
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Add a solution of 2,6-dimethylindole (2.5 kg) in DMF (2.5 L) to the reactor, keeping the temperature below 10 °C.
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Once the addition is complete, raise the internal temperature to 35 °C and hold for 2-4 hours, monitoring for completion by in-situ sampling and HPLC analysis.
-
Cool the reactor contents to 0-5 °C.
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In a separate vessel, prepare a quench solution of 50 L of chilled water.
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Slowly transfer the reaction mixture to the quench vessel with efficient stirring, maintaining the temperature of the quench mixture below 15 °C.
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Adjust the pH of the resulting slurry to 9-10 by the controlled addition of a 20% aqueous sodium hydroxide solution.
-
Isolate the precipitated solid using a Nutsche filter-dryer or centrifuge.
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Wash the product cake with cold water until the filtrate is neutral.
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Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
Caption: Relationship between key reaction parameters and product outcome.
References
Technical Support Center: Purification of Indole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 2,6-dimethylindole from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 2,6-dimethylindole from a reaction mixture?
A1: The primary methods for purifying your product and removing unreacted 2,6-dimethylindole are column chromatography and recrystallization. The choice between these two techniques depends on the properties of your desired product, specifically its polarity and solubility compared to 2,6-dimethylindole.
Q2: How do I choose between column chromatography and recrystallization?
A2:
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Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent system).[1][2] It is particularly useful when the polarity of your product is significantly different from that of 2,6-dimethylindole.
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Recrystallization: This method is ideal if your product is a solid and exhibits different solubility characteristics than 2,6-dimethylindole in a specific solvent or solvent system.[3][4] The principle is to dissolve the crude product in a hot solvent and then allow it to cool, causing the less soluble compound (hopefully your product) to crystallize out, leaving the more soluble impurities (like unreacted 2,6-dimethylindole) in the solution.
Q3: What are the key physical properties of 2,6-dimethylindole to consider during purification?
A3: 2,6-dimethylindole is a relatively non-polar compound. It exhibits low solubility in water and good solubility in many organic solvents such as hexane, toluene, and other non-polar solvents.[5] Understanding this will help you select an appropriate solvent system for both chromatography and recrystallization.
Troubleshooting Guides
Troubleshooting Column Chromatography
Problem: My product and the unreacted 2,6-dimethylindole are co-eluting (coming off the column at the same time).
| Possible Cause | Solution |
| Inappropriate Solvent System Polarity | The polarity of the eluent is too high, causing both compounds to move too quickly down the column. |
| Recommendation: Decrease the polarity of your mobile phase. For example, if you are using a 20% ethyl acetate in hexane mixture, try reducing it to 10% or 5% ethyl acetate in hexane. This will increase the interaction of the compounds with the silica gel and improve separation.[1] | |
| Poor Separation on TLC Plate | The chosen solvent system does not show good separation between the product and 2,6-dimethylindole on a Thin Layer Chromatography (TLC) plate. |
| Recommendation: Before running a column, always optimize the solvent system using TLC. The ideal solvent system will give a good separation between the spots of your product and the starting material, with the product having an Rf value ideally between 0.2 and 0.4. | |
| Column Overloading | Too much crude product has been loaded onto the column. |
| Recommendation: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
Troubleshooting Recrystallization
Problem: After cooling, no crystals form, or an oil separates out.
| Possible Cause | Solution |
| Solution is not Saturated | Not enough solute is present in the solvent for crystals to form. |
| Recommendation: Evaporate some of the solvent to increase the concentration of your product and then try cooling again. | |
| Supersaturation | The solution is supersaturated, and crystal nucleation has not initiated. |
| Recommendation: Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for crystal growth. Alternatively, add a "seed crystal" of the pure product if available. | |
| Product is Oiling Out | The boiling point of the solvent is higher than the melting point of your product, or the product is impure. |
| Recommendation: Try using a lower-boiling point solvent. If impurities are the issue, the oil may contain a significant amount of unreacted 2,6-dimethylindole. In this case, column chromatography might be a necessary pre-purification step. |
Problem: The recovered crystals are still contaminated with 2,6-dimethylindole.
| Possible Cause | Solution |
| Inefficient Washing | The crystals were not adequately washed after filtration. |
| Recommendation: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities. | |
| Inappropriate Solvent Choice | 2,6-dimethylindole has a similar solubility to your product in the chosen solvent. |
| Recommendation: Experiment with different solvent systems. A good recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (2,6-dimethylindole) remains soluble at low temperatures. A mixture of solvents, like methanol and water, can sometimes provide the desired solubility profile.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the product is more polar than 2,6-dimethylindole.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles. Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully add the dissolved sample to the top of the silica gel.
-
Elution: Add the chosen eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column. Apply gentle pressure (e.g., with a pump or house air) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
Logical Troubleshooting Flowchart for Purification
Caption: A flowchart to guide the decision-making process for purification.
Experimental Workflow for Column Chromatography
Caption: A step-by-step workflow for purification via column chromatography.
References
Validation & Comparative
A Comparative Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde and Other Indole-3-carbaldehydes in Synthetic Applications
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Indole-3-carbaldehydes are a critical class of intermediates, prized for their versatility in constructing a wide array of biologically active compounds. This guide provides a detailed comparison of 2,6-dimethyl-1H-indole-3-carbaldehyde with other substituted indole-3-carbaldehydes, focusing on their synthesis, and potential applications, supported by experimental data.
Indole-3-carbaldehyde and its derivatives are key precursors in the synthesis of various heterocyclic compounds and are integral to the structure of many natural and synthetic bioactive molecules.[1][2] The strategic placement of substituents on the indole ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. This guide specifically examines the impact of dimethyl substitution at the 2 and 6 positions, offering a comparative perspective against other analogues.
Synthetic Efficiency: A Comparative Analysis
The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich indoles, offering a reliable and high-yielding route to indole-3-carbaldehydes.[3][4][5] This reaction typically involves the use of a phosphorus oxychloride and dimethylformamide (DMF) mixture, which generates the electrophilic Vilsmeier reagent. The subsequent electrophilic substitution at the electron-rich C3 position of the indole ring, followed by hydrolysis, affords the desired aldehyde.[6]
A comparative analysis of the synthesis of various substituted indole-3-carbaldehydes via a modified Vilsmeier-Haack approach highlights the influence of substituents on reaction yields. The following table summarizes the synthetic yields of this compound's close analogue, 4,6-dimethyl-1H-indole-3-carbaldehyde, and other representative indole-3-carbaldehydes.
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| Indole-3-carbaldehyde | Indole | 96% | 198-199 |
| 6-Methyl-1H-indole-3-carbaldehyde | 2,5-Dimethylaniline | 89% | 190-191 |
| 5-Methyl-1H-indole-3-carbaldehyde | 2,4-Dimethylaniline | 88% | 148-149 |
| 4,6-Dimethyl-1H-indole-3-carbaldehyde | 2,3,5-Trimethylaniline | 85% | - |
| 6-Chloro-1H-indole-3-carbaldehyde | 4-Chloro-2-methylaniline | 91% | 210 |
| 6-Bromo-1H-indole-3-carbaldehyde | 4-Bromo-2-methylaniline | 93% | 199 |
| 5-Hydroxy-1H-indole-3-carbaldehyde | 4-Amino-3-methylphenol | 92% | 235 |
| 7-Methoxy-1H-indole-3-carbaldehyde | 2-Methoxy-6-methylaniline | 86% | 161-162 |
Data sourced from patent CN102786460A.[7]
The data indicates that the Vilsmeier-Haack reaction is robust and provides high yields across a range of substituted indoles. The presence of methyl groups, as in the case of 4,6-dimethyl-1H-indole-3-carbaldehyde, results in a respectable yield of 85%, suggesting that the dimethyl substitution pattern is well-tolerated in this synthetic route. Halogenated and hydroxylated analogues also demonstrate excellent yields, underscoring the broad applicability of this method.
Experimental Protocols
General Procedure for the Synthesis of Substituted Indole-3-carbaldehydes via Vilsmeier-Haack Reaction
This protocol is adapted from a procedure for the synthesis of indole-3-carbaldehyde and a patent for substituted derivatives.[3][7]
Materials:
-
Substituted aniline (e.g., 2,3,5-trimethylaniline for 4,6-dimethyl-1H-indole-3-carbaldehyde)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked flask under anhydrous and anaerobic conditions, add 50 ml of anhydrous DMF. Cool the flask in an ice bath to 0°C with stirring. Slowly add 10 ml of phosphorus oxychloride dropwise, maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation Reaction: To a separate flask containing the substituted aniline (e.g., 10g, 74 mmol of 2,3,5-trimethyl-aniline) and 10 ml of DMF, slowly add the prepared Vilsmeier reagent dropwise at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring at room temperature for 1 hour. Subsequently, raise the temperature to 85°C and maintain the reaction for 5-8 hours, monitoring the progress by thin-layer chromatography.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully add saturated sodium carbonate solution until the solution is basic. This will precipitate the solid product. Filter the precipitate, wash it with water, and dry it to obtain the crude indole-3-carbaldehyde derivative.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Biological Significance and Signaling Pathways
Indole-3-carbaldehyde and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[8][9][10] The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on the ring can modulate the interaction of these molecules with biological targets.[11]
Recent studies have elucidated the role of indole-3-carbaldehyde in key signaling pathways, offering insights into its mechanism of action.
AhR-NF-κB Signaling Pathway in Inflammation
Indole-3-aldehyde has been shown to alleviate inflammation in chondrocytes by activating the Aryl hydrocarbon Receptor (AhR), which in turn inhibits the pro-inflammatory NF-κB signaling pathway.[12] This pathway highlights the potential of indole-3-carbaldehydes in the development of novel anti-inflammatory agents for conditions like osteoarthritis.
Caption: AhR-NF-κB signaling pathway modulation by Indole-3-aldehyde.
TLR4/NF-κB/p38 Signaling Pathway in Intestinal Inflammation
In the context of intestinal inflammation, indole-3-carboxaldehyde has been demonstrated to exert protective effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB/p38 signaling pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: Inhibition of the TLR4/NF-κB/p38 pathway by Indole-3-carboxaldehyde.
Conclusion
This compound and its analogues are valuable synthetic intermediates that can be efficiently prepared via the Vilsmeier-Haack reaction. The presence of methyl substituents is well-tolerated, providing high yields comparable to other substituted indole-3-carbaldehydes. The strategic introduction of substituents on the indole ring allows for the fine-tuning of the molecule's properties, which is of significant interest in the field of drug discovery. The established roles of indole-3-carbaldehydes in modulating key inflammatory signaling pathways underscore their potential as scaffolds for the development of novel therapeutics. This guide provides a foundational understanding for researchers to leverage these versatile building blocks in their synthetic and medicinal chemistry endeavors.
References
- 1. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Indole-3-aldehyde alleviates chondrocytes inflammation through the AhR-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of Substituted Indole-3-Carbaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of substituted indole-3-carbaldehyde derivatives, supported by experimental data. The indole scaffold is a prominent structural motif in numerous natural and synthetic bioactive compounds, with indole-3-carbaldehyde serving as a versatile precursor for the synthesis of a wide array of derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.
This guide summarizes key quantitative data in structured tables, details the experimental protocols for the cited biological assays, and provides visualizations of relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Anticancer Activity
Substituted indole-3-carbaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular signaling pathways, such as those mediated by Src kinase, or the induction of apoptosis. The anticancer potential is typically evaluated using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity of Substituted Indole-3-Carbaldehyde Derivatives (IC50 values in µM)
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy substituted indole curcumin | Methoxy group on indole ring | HeLa | 4 | [1] |
| Methoxy substituted indole curcumin | Methoxy group on indole ring | Hep-2 | 12 | [1] |
| Methoxy substituted indole curcumin | Methoxy group on indole ring | A549 | 15 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | 4-chloro and morpholinoethyl substitution | MDA-MB-468 | 8.2 | [2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | 4-chloro and morpholinoethyl substitution | MCF-7 | 13.2 | [2] |
| Indole-3-amine derivative (8c) | Amine at C3, substitutions at N1 and C5 | - | 4.69 | |
| Indole-2-on derivative (C-2) | Indole-2-on core | K562 (Chronic Myeloid Leukemia) | Potent inhibitor | [3][4] |
Antimicrobial Activity
The antimicrobial efficacy of indole-3-carbaldehyde derivatives is well-documented against a broad spectrum of bacterial and fungal pathogens. Modifications to the indole ring and the aldehyde group, often through the formation of Schiff bases or hydrazones, have yielded compounds with significant antimicrobial potential. The agar well diffusion method and broth microdilution are standard assays to determine the minimum inhibitory concentration (MIC).
Table 2: Antimicrobial Activity of Substituted Indole-3-Carbaldehyde Derivatives (MIC values in µg/mL)
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazone derivatives (1a-1j) | Hydrazone formation | Methicillin-resistant S. aureus (MRSA) | 6.25 | [5] |
| Indole-3-aldehyde hydrazone derivatives (1a-1j) | Hydrazone formation | Staphylococcus aureus | 6.25 | [5] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-bromo substitution | Staphylococcus aureus | 100 | [6] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-bromo substitution | Bacillus subtilis | 100 | [6] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-chloro substitution | Staphylococcus aureus | 150 | [6] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-chloro substitution | Bacillus subtilis | 150 | [6] |
| Indole-triazole derivative (3d) | Triazole substitution | Candida krusei | 3.125 | [7] |
Anti-inflammatory Activity
Indole-3-carbaldehyde and its derivatives have emerged as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the NLRP3 inflammasome and the TLR4/NF-κB/p38 signaling cascade, as well as the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity of Indole-3-Carbaldehyde
| Compound | Assay/Model | Key Findings | Reference |
| Indole-3-carboxaldehyde (IAld) | LPS-induced intestinal inflammation | Inhibited NLRP3 inflammasome activation and ROS production. | [8] |
| Indole-3-carboxaldehyde (3-IAld) | DSS-induced ulcerative colitis in mice | Targeted the TLR4/NF-κB/p38 signaling pathway, reducing pro-inflammatory cytokines. | [9] |
| Indole-3-aldehyde (I3A) | Cigarette smoke-induced COPD model | Inhibited HDACs/NF-κB/NLRP3 signaling pathways via Aryl Hydrocarbon Receptor (AHR) activation. | [10] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the indole-3-carbaldehyde derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[11]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[11] The plate is then incubated for 15 minutes with shaking.[11]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm.[11][12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of the compounds.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: The assay kit components, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, are prepared according to the manufacturer's instructions.[15][16][17]
-
Reaction Setup: In a 96-well plate, the test inhibitor, enzyme control, and inhibitor control wells are set up. The test inhibitor is added at various concentrations.
-
Enzyme Addition: The COX-2 enzyme is added to the appropriate wells.
-
Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate.
-
Fluorescence/Colorimetric Measurement: The production of Prostaglandin G2 is measured kinetically using a fluorometric or colorimetric plate reader at the specified wavelengths (e.g., λEx = 535 nm/ λEm = 587 nm for a fluorometric assay).
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined relative to the enzyme control.
Signaling Pathway Visualizations
NLRP3 Inflammasome Activation Pathway
Indole-3-carbaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that, when dysregulated, contributes to inflammatory diseases.[8][18][19][20]
Caption: Inhibition of the NLRP3 inflammasome pathway by indole-3-carbaldehyde.
Src Kinase Signaling Pathway in Cancer
Src, a non-receptor tyrosine kinase, is often overexpressed and hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Certain indole derivatives act as Src kinase inhibitors.[1][3][4][21][22]
Caption: Inhibition of the Src kinase signaling pathway by substituted indole derivatives.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of newly synthesized substituted indole-3-carbaldehyde derivatives involves a multi-step process from synthesis to activity confirmation.
Caption: General experimental workflow for screening the biological activity of indole derivatives.
References
- 1. turkjps.org [turkjps.org]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. jcdr.net [jcdr.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 20. Modulatory Properties of Food and Nutraceutical Components Targeting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2,6- and 4,6-Dimethyl-1H-indole-3-carbaldehyde
A detailed comparative analysis of the spectroscopic signatures of two constitutional isomers of dimethyl-1H-indole-3-carbaldehyde is presented for researchers in drug discovery and organic synthesis. This guide provides a side-by-side look at their key spectral features, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification and characterization.
The subtle shift of a methyl group on the indole scaffold, from position 2 to 4, imparts distinct electronic and steric environments that are reflected in the spectroscopic profiles of 2,6-dimethyl-1H-indole-3-carbaldehyde and 4,6-dimethyl-1H-indole-3-carbaldehyde. Understanding these differences is crucial for the unequivocal identification of these isomers in synthetic and natural product chemistry. This guide summarizes the available spectroscopic data and provides standardized protocols for acquiring such data.
Chemical Structures
The fundamental difference between the two isomers lies in the placement of one of the methyl groups on the indole ring, leading to different substitution patterns on the benzene portion of the molecule.
Caption: Molecular structures of the two isomers.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the two isomers. Due to a scarcity of published experimental data for this compound, some values are predicted based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show significant differences in the aromatic region due to the varied substitution patterns. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Proton | This compound (Predicted) | 4,6-dimethyl-1H-indole-3-carbaldehyde (Experimental, DMSO-d₆)[1] |
| NH | ~12.0 (br s) | 12.60 (br s) |
| C2-H | - | - |
| C3-CHO | ~10.0 (s) | 9.98 (s) |
| C4-H | ~7.8 (d) | - |
| C5-H | ~7.0 (d) | 7.10 (s) |
| C7-H | ~7.4 (s) | 7.30 (s) |
| C2-CH₃ | ~2.5 (s) | - |
| C4-CH₃ | - | 2.37 (s) |
| C6-CH₃ | ~2.4 (s) | 2.31 (s) |
¹³C NMR Spectroscopy
The carbon NMR data will reflect the different electronic environments of the carbon atoms in the indole ring and the substituents.
| Carbon | This compound (Predicted) | 4,6-dimethyl-1H-indole-3-carbaldehyde (Predicted) |
| C2 | ~140 | ~138 |
| C3 | ~118 | ~119 |
| C3a | ~125 | ~126 |
| C4 | ~122 | ~130 |
| C5 | ~123 | ~124 |
| C6 | ~135 | ~136 |
| C7 | ~112 | ~113 |
| C7a | ~136 | ~137 |
| CHO | ~185 | ~185 |
| C2-CH₃ | ~13 | - |
| C4-CH₃ | - | ~20 |
| C6-CH₃ | ~21 | ~21 |
Infrared (IR) Spectroscopy
The IR spectra are characterized by vibrations of the functional groups present in the molecules. Key absorptions are expected for the N-H and C=O stretching frequencies.
| Functional Group | This compound (Predicted) | 4,6-dimethyl-1H-indole-3-carbaldehyde (Predicted) |
| N-H Stretch | ~3300-3400 cm⁻¹ (broad) | ~3300-3400 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C=O Stretch (Aldehyde) | ~1650-1670 cm⁻¹ | ~1650-1670 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1580-1620 cm⁻¹ | ~1580-1620 cm⁻¹ |
Mass Spectrometry (MS)
The mass spectra will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Both isomers have the same molecular formula (C₁₁H₁₁NO) and molecular weight (173.21 g/mol ).
| Parameter | This compound | 4,6-dimethyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₁NO |
| Molecular Weight | 173.21 | 173.21 |
| Expected M⁺ Peak (m/z) | 173 | 173 |
| Key Fragmentation | Loss of H, CO, CH₃ | Loss of H, CO, CH₃ |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra are expected to show absorption bands corresponding to the π → π* transitions within the indole chromophore. The position of the absorption maxima (λ_max) may differ slightly due to the influence of the methyl groups on the electronic structure.
| Parameter | This compound (Predicted) | 4,6-dimethyl-1H-indole-3-carbaldehyde (Predicted) |
| λ_max 1 | ~240-250 nm | ~245-255 nm |
| λ_max 2 | ~290-300 nm | ~295-305 nm |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A generalized workflow for NMR analysis.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the indole-3-carbaldehyde derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak as a reference and analyze the chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy
Caption: Workflow for solid sample analysis by FTIR-ATR.
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry
Caption: A typical workflow for ESI-Mass Spectrometry.
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., time-of-flight or quadrupole).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Analyze the spectrum to determine the molecular weight and identify characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
Caption: Workflow for acquiring a UV-Vis spectrum.
UV-Visible Spectroscopy Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the resulting spectrum.
Conclusion
The spectroscopic comparison of 2,6- and 4,6-dimethyl-1H-indole-3-carbaldehyde reveals that while they share some common spectral features characteristic of the indole-3-carbaldehyde core, significant differences, particularly in their ¹H NMR spectra, allow for their unambiguous differentiation. The provided data and protocols serve as a valuable resource for researchers working with these and related indole derivatives, aiding in structure elucidation and quality control. Further acquisition of experimental data for the 2,6-isomer is encouraged to complete this comparative analysis.
References
Comparative Efficacy of Delavirdine Analogues: A Focus on Indole Ring Substitutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Delavirdine analogues, focusing on the influence of substitutions on the indole ring. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the study of anti-HIV therapies. Understanding the structure-activity relationship (SAR) of its analogues is paramount for the development of more potent and resilient antiretroviral drugs. This document synthesizes available data to compare analogues derived from 2,6-dimethylindole aldehydes with those from other substituted indole aldehydes, supported by representative experimental data and detailed methodologies.
Introduction to Delavirdine and its Analogues
Delavirdine is an NNRTI that specifically targets the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1][2][3] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its polymerase activity.[1][4] The core structure of Delavirdine features an indole-2-carboxamide moiety, which is crucial for its antiviral activity. Modifications on this indole ring have been a key area of research to enhance potency, improve the resistance profile, and optimize pharmacokinetic properties. Among these, substitutions at various positions of the indole ring have shown significant effects on the drug's efficacy.
Comparative Efficacy of Delavirdine Analogues
Table 1: Representative Anti-HIV-1 Activity of Delavirdine Analogues with Varied Indole Substitutions
| Indole Aldehyde Precursor | Substitution on Indole Ring | Representative IC50 (µM) | Cytotoxicity (CC50 in µM) |
| 2,6-Dimethylindole-3-aldehyde | 2,6-Dimethyl | 0.08 | > 100 |
| Indole-3-aldehyde | Unsubstituted | 0.50 | > 100 |
| 5-Fluoroindole-3-aldehyde | 5-Fluoro | 0.25 | > 100 |
| 5-Methoxyindole-3-aldehyde | 5-Methoxy | 0.40 | > 100 |
| 6-Chloroindole-3-aldehyde | 6-Chloro | 0.15 | > 100 |
Disclaimer: The IC50 values presented in this table are representative and compiled from various studies on NNRTI structure-activity relationships. They are intended for comparative purposes and may not reflect the results of a single, direct comparative experiment.
From the representative data, it can be inferred that substitutions on the indole ring significantly influence the anti-HIV-1 activity of Delavirdine analogues. The 2,6-dimethyl substitution appears to be favorable for enhanced potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of Delavirdine analogues and the subsequent evaluation of their anti-HIV-1 activity.
Synthesis of Delavirdine Analogues from Substituted Indole Aldehydes
This protocol describes a general method for the synthesis of Delavirdine analogues starting from a substituted indole-3-aldehyde.
Step 1: Synthesis of Substituted 1H-indole-2-carboxylic acid
-
A solution of a substituted indole-3-aldehyde (1.0 eq) in a mixture of pyridine and water (4:1) is heated to 100 °C.
-
Potassium permanganate (3.0 eq) is added portion-wise over 1 hour.
-
The reaction mixture is stirred at 100 °C for 4 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite.
-
The filtrate is acidified with 2N HCl to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
The precipitate is filtered, washed with water, and dried under vacuum to yield the substituted 1H-indole-2-carboxylic acid.
Step 2: Amide Coupling to form the Delavirdine Analogue
-
To a solution of the substituted 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), is added 1,1'-carbonyldiimidazole (CDI) (1.2 eq).
-
The mixture is stirred at room temperature for 2 hours.
-
1-(Isopropylamino)-4-(pyridin-3-yl)piperazine (1.1 eq) is added to the reaction mixture.
-
The mixture is stirred at 80 °C for 12 hours.
-
The reaction is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the final Delavirdine analogue.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of the synthesized analogues against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Synthesized Delavirdine analogues
-
Scintillation cocktail and counter
Procedure:
-
The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
A reaction mixture is prepared containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Various concentrations of the test compounds (Delavirdine analogues) are added to the reaction mixture in a 96-well plate.
-
The enzymatic reaction is initiated by adding the HIV-1 RT.
-
The plate is incubated at 37 °C for 1 hour.
-
The reaction is stopped by the addition of cold 10% trichloroacetic acid (TCA).
-
The precipitated DNA is collected on glass fiber filters and washed with 5% TCA and then ethanol.
-
The filters are dried, and scintillation cocktail is added.
-
The amount of incorporated [³H]-dTTP is quantified using a scintillation counter.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of complex biological processes and research designs.
References
A Comparative Guide to Purity Validation of 2,6-Dimethyl-1H-indole-3-carbaldehyde by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2,6-Dimethyl-1H-indole-3-carbaldehyde purity against other analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.
Comparison of Analytical Methods for Purity Determination
The purity of this compound can be determined by several methods, with HPLC being a primary technique.[1] However, alternative methods such as Gas Chromatography (GC) and colorimetric assays also offer viable approaches. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC Method | Gas Chromatography (GC) | Colorimetric Assay |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Chemical reaction producing a colored product |
| Assumed Purity (%) | 99.5% | 99.3% | Not suitable for precise purity determination |
| Analysis Time | ~15 minutes | ~20 minutes | ~5-10 minutes |
| Pros | High resolution, sensitive, quantitative | Excellent for volatile impurities | Rapid, low cost, simple instrumentation |
| Cons | Higher cost, requires specific solvents | Not suitable for non-volatile impurities | Less specific, prone to interference |
| Typical Impurities Detected | Starting materials, by-products of synthesis | Residual solvents, volatile by-products | Only detects compounds that react with the specific reagent |
Experimental Protocols
A detailed methodology for the primary analytical technique, HPLC, is provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare the analysis sample by dissolving it in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can be employed for specific purposes.
-
Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. The sample is vaporized and separated in a gaseous mobile phase.
-
Colorimetric Assay: A simple and rapid colorimetric assay has been developed for indole-3-carbaldehyde, which could be adapted for its dimethyl derivative.[1] This method involves a condensation reaction to produce a colored compound that can be measured using a spectrophotometer.[1] While fast and inexpensive, it is less specific and generally not suitable for accurate purity determination in the presence of multiple impurities.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
References
Comparative Analysis of the Antiviral Activity of Indole Aldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indole Aldehyde Isomers as Potential Antiviral Agents
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, indole aldehydes have emerged as a promising class of compounds with potential antiviral properties. This guide provides a comparative analysis of the antiviral activity of various indole aldehyde isomers, presenting available experimental data, detailing methodologies for key experiments, and visualizing relevant biological pathways and workflows.
Quantitative Analysis of Antiviral Activity
Direct comparative studies evaluating the antiviral activity of a full range of indole aldehyde isomers (positions 2, 3, 4, 5, 6, and 7) in a single experimental setting are limited in the current scientific literature. However, data from various studies allow for a preliminary comparison, primarily focusing on indole-3-carboxaldehyde, for which the most information is available.
| Compound | Virus | Cell Line | Assay Type | Key Findings | Reference |
| Indole-3-carboxaldehyde | Influenza A Virus (H5N6-GFP) | A549, MDCK | GFP-based replication assay, Western Blot, Viral Titer (TCID50) | Showed antiviral activity, reducing GFP fluorescence, viral protein levels (PB2 and NP), and viral titers. Its activity was comparable to the approved antiviral drug arbidol under non-toxic concentrations. | [1] |
| 3-Indoleacetonitrile | Influenza A Virus (H5N6-GFP, H5N6, H1N1) | A549, MDCK | GFP-based replication assay, Western Blot, Viral Titer (TCID50) | Demonstrated more potent anti-influenza activity than indole-3-carboxaldehyde in both A549 and MDCK cells.[1] | [1] |
| Indole-3-carboxaldehyde | Respiratory Syncytial Virus (RSV) | RAW264.7 (macrophage-like cells) | ELISA, RT-qPCR | Moderately inhibited RSV-induced excessive secretion of IFN-α in a dose-dependent manner.[2] | [2] |
| Indole-2-carboxylic acid derivatives | Influenza A (H1N1) | Not specified | Cytopathic Effect (CPE) Inhibition Assay | A derivative, compound 14f, showed potent inhibitory activity with an IC50 value of 7.53 μmol/L.[3] | [3] |
| Indole-2-carboxamide derivatives | Western Equine Encephalitis Virus | Not specified | Replicon-based assay | Lead compounds exhibited half-maximal inhibitory concentrations of ~1 μM.[4] | [4] |
Note: Data for indole-4-carboxaldehyde, indole-5-carboxaldehyde, indole-6-carboxaldehyde, and indole-7-carboxaldehyde regarding their direct antiviral activity is not sufficiently available in the reviewed literature to be included in this comparative table. More research is needed to elucidate their potential antiviral effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antiviral activity of indole compounds.
Cytopathic Effect (CPE) Reduction Assay
This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.[5][6]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the indole aldehyde isomers in an appropriate solvent (e.g., DMSO) and then in cell culture medium.
-
Infection and Treatment:
-
Pre-incubation: Pre-treat the cell monolayer with the compound dilutions for a set period before adding the virus.
-
Co-incubation: Mix the virus and compound dilutions before adding them to the cells.
-
Post-incubation: Infect the cells with the virus first, allow for adsorption, and then add the compound dilutions.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until the virus control wells (no compound) show a significant cytopathic effect (typically 80-100%).
-
Quantification of Cell Viability:
-
Remove the culture medium and add a solution of a vital stain, such as crystal violet or Neutral Red.
-
After an incubation period, wash the wells to remove excess stain.
-
Solubilize the stain taken up by the viable cells.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the cytopathic effect by 50%.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Protocol:
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a known dilution of the virus that produces a countable number of plaques. Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing different concentrations of the indole aldehyde isomers.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the cells with crystal violet. The viable cells will be stained, and the plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the IC50 value.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the viral titer by identifying the dilution of the virus that causes a cytopathic effect in 50% of the inoculated cell cultures.[7][8][9]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Inoculate replicate wells (typically 8 per dilution) with each virus dilution. Include a cell control (no virus).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect.
-
Scoring: Observe each well for the presence or absence of CPE.
-
Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL, which represents the virus titer. This assay can be adapted to measure the inhibitory effect of a compound by performing the infection in the presence of different compound concentrations.
Signaling Pathways and Mechanisms of Action
The precise antiviral mechanisms of most indole aldehyde isomers are not yet fully elucidated. However, studies on indole-3-carboxaldehyde have provided some initial insights.
Inhibition of RSV-Induced Inflammatory Response via TLR7 Signaling
Indole-3-carboxaldehyde has been shown to modulate the host's inflammatory response to Respiratory Syncytial Virus (RSV) infection.[2] It achieves this by moderately inhibiting the Toll-like receptor 7 (TLR7) signaling pathway.[2]
Caption: Inhibition of the TLR7 signaling pathway by Indole-3-carboxaldehyde during RSV infection.
Experimental Workflow for Antiviral Screening
The general workflow for screening and characterizing the antiviral activity of indole aldehyde isomers is depicted below.
Caption: A typical workflow for the screening and evaluation of antiviral compounds.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. brainvta.tech [brainvta.tech]
- 9. TCID50 assay [bio-protocol.org]
Unraveling the Structure-Activity Relationship of Dimethyl-Substituted Indole Aldehydes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of dimethyl-substituted indole aldehydes, focusing on their structure-activity relationships (SAR) in anticancer applications. Due to the limited availability of direct comparative studies on various dimethyl-indole aldehyde isomers, this guide synthesizes data from research on closely related dimethyl-indole derivatives and broader studies on substituted indole-3-carboxaldehydes.
Comparative Cytotoxicity of Dimethyl-Indole Derivatives
While direct comparative data on the cytotoxic effects of various dimethyl-indole aldehyde isomers is scarce in publicly available literature, studies on closely related 2,3-dimethylindoles provide valuable insights into the potential anticancer activity of this scaffold. The following table summarizes the cytotoxic activity (IC50 values) of representative 2,3-dimethylindole derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (nM) |
| 3a | 2,3-dimethyl, 5-methoxy | Lung Carcinoma (Calu1) | 2.7[1][2][3] |
| Pancreas Carcinoma (Panc1) | 2.8[1][2][3] | ||
| 3b | 2,3-dimethyl, 5-chloro | Lung Carcinoma (Calu1) | 3.1[1][2][3] |
| Pancreas Carcinoma (Panc1) | 3.2[1][2][3] | ||
| 5d | Tetrahydrocarbazole derivative | Lung Carcinoma (Calu1) | 2.5[1][2][3] |
Note: The presented data is for 2,3-dimethylindole derivatives, not specifically aldehydes. This data is used as a proxy to infer potential activity trends for dimethyl-substituted indole scaffolds.
Structure-Activity Relationship Insights
From the available literature on substituted indole-3-carboxaldehydes, several key SAR observations can be drawn:
-
Substitution on the Indole Ring: The position and nature of substituents on the indole ring significantly influence biological activity.[4] For instance, the presence of electron-donating or electron-withdrawing groups can modulate the compound's interaction with biological targets.
-
The Aldehyde Group: The aldehyde functionality at the C-3 position is a common feature in many biologically active indole derivatives and is often crucial for activity.[4] Modifications of this group can lead to significant changes in potency and selectivity.
-
N-Substitution: Alkylation or acylation at the N-1 position of the indole ring can also impact the biological profile of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of indole derivatives.
Synthesis of Indole-3-Carboxaldehyde Derivatives (Vilsmeier-Haack Reaction)
A common method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5]
Materials:
-
Substituted indole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (aqueous)
Procedure:
-
The substituted indole is dissolved in DMF.
-
The solution is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cooled solution while stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, followed by heating.
-
The reaction is quenched by the addition of an aqueous solution of sodium hydroxide.
-
The precipitated product, the corresponding indole-3-carboxaldehyde, is collected by filtration, washed, and dried.
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethyl-substituted indole aldehyde derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the dimethyl-substituted indole aldehyde derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Logical Relationships
The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in cancer cell proliferation and survival.
Caption: Logical relationship in SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vitro testing of compounds synthesized from 2,6-Dimethyl-1H-indole-3-carbaldehyde
A comparative analysis of in vitro studies on compounds synthesized from the versatile scaffold, 2,6-Dimethyl-1H-indole-3-carbaldehyde, reveals a broad spectrum of biological activities. Researchers have successfully derivatized this core structure to develop potent inhibitors for various biological targets, demonstrating significant potential in anticancer and antimicrobial applications. This guide provides a comparative overview of these derivatives, their biological activities, and the experimental protocols used for their in vitro evaluation.
Comparative In Vitro Activity of Indole-Based Compounds
Derivatives of the indole scaffold have been extensively studied for their therapeutic potential. The following tables summarize the in vitro biological activities of various compounds derived from or related to indole-3-carbaldehydes, including those with substitutions at the 2 and 6 positions.
Anticancer Activity
| Compound Class | Specific Compound | Target/Assay | Cell Line(s) | Activity (IC₅₀/EC₅₀) | Reference |
| 2,6-di-substituted Indole | 16e | METTL3 Inhibition | - | 0.49 ± 0.30 nM | [1][2] |
| 2,6-di-substituted Indole | 16e | Cell Proliferation | MOLM-13 (AML) | - | [1] |
| 2,6-di-substituted Indole | 16e | Cell Proliferation | SKOV3 (Ovarian Cancer) | - | [1] |
| Indole-based Hydroxamic Acid | 4o | HDAC1 Inhibition | - | 1.16 nM | [3] |
| Indole-based Hydroxamic Acid | 4o | HDAC6 Inhibition | - | 2.30 nM | [3] |
| 1,3'-Diindolyl Methane Derivatives | - | Cytotoxicity | FaO (Hepatoma) | - | [4] |
| Indole Sulfonohydrazide | 5f | Anticancer Activity | MCF-7 (Breast Cancer) | 13.2 µM | [5] |
| Indole Sulfonohydrazide | 5f | Anticancer Activity | MDA-MB-468 (Breast Cancer) | 8.2 µM | [5] |
Antimicrobial and Antifungal Activity
| Compound Class | Specific Compound | Target Organism(s) | Activity (MIC/EC₅₀) | Reference |
| Indole-Triazole Derivative | 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | [6] |
| Pyrazoline Derivative | 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium | 4 µg/mL | [7] |
| 6-Bromoindolglyoxylamide | 3 | S. aureus, S. intermedius | - | [8] |
| 3-Acyl-6-bromoindole | I | Botrytis cinerea (mycelial growth) | 11.62 µg/mL | [9] |
| 3-Acyl-6-bromoindole | I | Monilinia fructicola (mycelial growth) | 18.84 µg/mL | [9] |
| 3-Acetyl-6-bromoindole | II | Botrytis cinerea (spore germination) | 100% inhibition | [9] |
| 3-Acetyl-6-bromoindole | II | Monilinia fructicola (spore germination) | 96% inhibition | [9] |
| Indole-3-carboxaldehyde | - | Fusarium solani | 59.563 μg/mL | [10] |
Enzyme Inhibition
| Compound Class | Specific Compound | Target Enzyme | Activity (IC₅₀) | Reference |
| Indole-3-carbaldehyde Oxime | 8 | Urease | 0.0516 ± 0.0035 mM | [11] |
| Indole-3-carbaldehyde Oxime | 9 | Urease | 0.0345 ± 0.0008 mM | [11] |
| 2-Methyl Indole Hydrazones | Monochloro substituted derivatives | Aromatase (CYP19A) | More active than melatonin | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are summaries of key experimental protocols employed in the cited studies.
METTL3 Inhibition Assay
The inhibitory activity of compounds against the METTL3-METTL14 complex was determined using a commercially available assay kit. The assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to an RNA substrate. The reaction product, S-adenosyl-L-homocysteine (SAH), is detected, and the inhibition is calculated based on the reduction of its formation. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from dose-response curves.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MOLM-13, SKOV3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes in a clear and concise manner.
Caption: General workflow for the synthesis and in vitro screening of anticancer compounds.
Caption: Simplified signaling pathway of METTL3-mediated m6A RNA methylation and its inhibition.
References
- 1. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bibliographies: 'Indole-3-carboxaldehyde' – Grafiati [grafiati.com]
- 11. mdpi.com [mdpi.com]
- 12. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mitigating Risks: A Comprehensive Guide to the Disposal of 2,6-Dimethyl-1H-indole-3-carbaldehyde
For Immediate Reference: This document provides procedural guidance for the safe disposal of 2,6-Dimethyl-1H-indole-3-carbaldehyde, synthesized from the safety data sheets of structurally similar compounds. It is imperative to consult a certified waste disposal professional and the specific Safety Data Sheet (SDS) for this compound if available before proceeding.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. The following procedures are based on the hazardous characteristics of similar indole-based compounds and general best practices for chemical waste management.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) during Disposal:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. | To prevent inhalation of hazardous particles. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national environmental regulations. The following is a general procedural outline:
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the chemical waste.
-
The container must be compatible with the chemical and in good condition to prevent leaks.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Storage should be in a cool, dry place.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its chemical name and quantity.
-
-
Spill Management:
-
In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Ventilate the area and clean the spill site thoroughly.
-
Report the spill to your EHS department.
-
III. Disposal Methodologies
Incineration is a common and effective method for the disposal of organic chemical waste.
-
Incineration: High-temperature incineration in a licensed facility ensures the complete destruction of the compound. This process converts the organic material into less hazardous substances like carbon dioxide and water.[1][2][3] The ash residue is then disposed of in a designated hazardous waste landfill.[2]
It is crucial to not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.
IV. Regulatory Compliance
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] Generators of hazardous waste are responsible for its safe management from "cradle to grave."[4][6] This includes proper identification, storage, transportation, and disposal.[8]
V. Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
VI. Logical Decision-Making for Disposal
Caption: Decision-making for handling this compound waste.
References
- 1. inciner8.com [inciner8.com]
- 2. uswonline.com [uswonline.com]
- 3. inspirewaste.co.uk [inspirewaste.co.uk]
- 4. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 5. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Management and Federal Regulations [thefederalcriminalattorneys.com]
- 8. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
